Product packaging for 5-bromo-1H-indazole(Cat. No.:CAS No. 53857-57-1)

5-bromo-1H-indazole

カタログ番号: B1269310
CAS番号: 53857-57-1
分子量: 197.03 g/mol
InChIキー: STVHMYNPQCLUNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-bromo-1H-indazole is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1269310 5-bromo-1H-indazole CAS No. 53857-57-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVHMYNPQCLUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354020
Record name 5-bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53857-57-1
Record name 5-bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-bromo-1H-indazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-bromo-1H-indazole: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, this compound is a compound of significant interest. As a halogenated derivative of indazole, it serves as a versatile building block and a "privileged scaffold" in medicinal chemistry. Its structure is foundational in the synthesis of a wide array of pharmacologically active molecules, leading to the development of novel therapeutic agents in fields such as oncology and neurology.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance.

Chemical Structure and Identifiers

This compound features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at position 5. This bromine substituent is crucial as it enhances reactivity and provides a site for further chemical modifications, which is instrumental in developing derivatives with specific biological activities.[1][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[5]
CAS Number 53857-57-1[5][6]
Molecular Formula C₇H₅BrN₂[5][6][7]
Molecular Weight 197.03 g/mol [5][6][8]
InChI 1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)[5][6]
InChIKey STVHMYNPQCLUNJ-UHFFFAOYSA-N[5][6]
Canonical SMILES C1=CC2=C(C=C1Br)C=NN2[5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light orange crystalline powder.[6][8]

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Melting Point 123-135 °C[6]
Boiling Point 333.8 ± 15.0 °C (Predicted)[6][9]
Density 1.770 ± 0.06 g/cm³ (Predicted)[6]
pKa 12.74 ± 0.40 (Predicted)[6]
Solubility Soluble in methanol, DMSO, and DMF.[3][6][10] Insoluble in water.[11]
Storage Store sealed in a dry place at room temperature.[6]

Synthesis and Purification

A common and effective method for synthesizing this compound uses 4-bromo-2-methylaniline as the starting material. The process involves an initial acetylation followed by a diazotization and cyclization reaction.

Experimental Protocol: Synthesis from 4-bromo-2-methylaniline

This protocol is adapted from a documented procedure.[12]

  • Acetylation : To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.

  • Cyclization : Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture. Heat the solution to reflux at 68°C for 20 hours.

  • Workup and Isolation :

    • Cool the reaction mixture to 25°C and distill the volatile components under vacuum (30 mmHg, 30-40°C).

    • Add water (225 mL) in portions and continue distillation to remove remaining volatiles via azeotropic distillation.

    • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.

    • Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.

  • Extraction and Purification :

    • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine (240 mL), and filter through another Celite pad.

    • Dry the organic solution over magnesium sulfate (3 g) and filter through a silica gel pad (45 g) with ethyl acetate.

    • Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until only dry solids remain.

    • Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, this compound.[12]

Synthesis and purification workflow for this compound.

Spectral Analysis

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic methods. While the spectra themselves are not reproduced here, data is available in various chemical databases.

  • Nuclear Magnetic Resonance (¹H NMR) : Provides information on the hydrogen environments in the molecule, confirming the substitution pattern on the aromatic rings.[13]

  • Infrared (IR) Spectroscopy : Helps identify characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Biological and Pharmacological Significance

The indazole scaffold is a cornerstone in drug discovery, and its derivatives have demonstrated a wide range of biological activities.[4][14] this compound, in particular, is a key starting material for compounds with therapeutic potential.

  • Anticancer Activity : Many indazole derivatives exhibit potent anticancer properties. They have been investigated as inhibitors of crucial cellular targets like Polo-like kinase 4 (PLK4) and Poly(ADP-ribose) Polymerase (PARP).[4][15] Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by targeting the Bcl2 family and the p53/MDM2 pathway.[14]

  • Kinase Inhibition : The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, enabling potent inhibition of various protein kinases, which are often dysregulated in cancer.[3][14]

  • Synthetic Cannabinoids : The this compound core is a structural feature in some synthetic cannabinoids, such as ADB-5'Br-BUTINACA, which are potent agonists of cannabinoid receptors CB1 and CB2.[16]

  • Other Applications : Derivatives have also been explored for anti-inflammatory and antimicrobial activities.[4] Additionally, this compound has been shown to be an effective corrosion inhibitor for copper.[6]

Signaling pathway for anticancer activity of indazole derivatives.

Key Experimental Protocols: Biological Assays

To assess the biological activity of compounds derived from this compound, various in vitro assays are employed. The MTT assay is a standard colorimetric method for evaluating antiproliferative activity.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This is a generalized protocol based on standard methodologies.[14]

  • Cell Seeding : Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (solubilized in DMSO, then diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for determining antiproliferative activity via MTT assay.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its favorable chemical properties and versatile structure make it an essential building block for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and biological context is crucial for leveraging its full potential in developing next-generation therapeutic agents and novel materials.

References

The 5-Bromo-1H-Indazole Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets, serving as a fertile ground for the development of novel therapeutics. The 1H-indazole core, a bicyclic aromatic heterocycle, is a prominent member of this class. Its structural resemblance to the purine base of ATP allows it to function as a competitive inhibitor for a vast array of enzymes, particularly protein kinases.[1][2] The introduction of a bromine atom at the 5-position creates 5-bromo-1H-indazole, a versatile and highly valuable intermediate. The bromine atom not only modulates the electronic properties of the ring system but also serves as a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions, such as Suzuki and Heck couplings.[1][3] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, derivatization, and application in the development of targeted therapies, with a focus on kinase and PARP inhibitors.

Synthesis of the this compound Core

The preparation of the this compound scaffold and its key derivatives can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of appropriately substituted anilines or benzonitriles.

Key Synthetic Intermediates

A particularly useful starting material for many drug discovery campaigns is 5-bromo-1H-indazol-3-amine . Its synthesis is often the first key step, providing a platform for further elaboration.

cluster_0 Synthesis of 5-bromo-1H-indazol-3-amine start 5-bromo-2-fluorobenzonitrile reagents Hydrazine Hydrate (80%) Reflux, 20 min start->reagents product 5-bromo-1H-indazol-3-amine reagents->product Cyclization

Caption: High-yield synthesis of a key indazole intermediate.[4]

Further derivatization often involves Suzuki coupling at the C5-bromo position to introduce various aryl or heteroaryl moieties, followed by reactions at the C3-amino group to build out the final molecule.

cluster_1 General Derivatization Workflow cluster_suzuki C5 Position cluster_amide C3 Position start 5-bromo-1H-indazol-3-amine suzuki_reagents Boronic Acid/Ester Pd Catalyst, Base start->suzuki_reagents Suzuki Coupling suzuki_product 5-Aryl-1H-indazol-3-amine suzuki_reagents->suzuki_product amide_reagents Acid Chloride / Carboxylic Acid Coupling Agent suzuki_product->amide_reagents Amide Coupling amide_product Amide Derivative amide_reagents->amide_product final_product Final Biologically Active Compound amide_product->final_product

Caption: Workflow for creating diverse libraries from the core scaffold.[4]

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of inhibitors for two major classes of cancer targets: Protein Kinases and Poly(ADP-ribose) Polymerases (PARPs).

Kinase Inhibitors (e.g., VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][6] Inhibiting the VEGFR signaling cascade is a clinically validated anti-cancer strategy. Several approved drugs, such as Pazopanib and Axitinib, feature an indazole core that interacts with the ATP-binding site of the kinase.[2]

cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR2 Receptor VEGF->VEGFR Dimer Receptor Dimerization & Autophosphorylation VEGFR->Dimer PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT MAPK MAPK (ERK) PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Dimer Inhibits ATP Binding

Caption: Inhibition of the VEGFR signaling cascade by indazole derivatives.
PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3][7][8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then deteriorate into DSBs during replication.[3][7] Without a functional HR pathway, the cell cannot repair these DSBs, leading to cell death—a concept known as synthetic lethality.[7] The indazole scaffold has been explored for the development of potent PARP inhibitors.

cluster_pathway PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) Repair cluster_hrd HR-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP PARP1 Enzyme SSB->PARP Recruited BER Base Excision Repair (BER) PARP->BER Initiates DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP->DSB Unrepaired SSB leads to... RepairedSSB DNA Repaired BER->RepairedSSB Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP Inhibits BRCA BRCA1/2 Proficient DSB->BRCA BRCA_mut BRCA1/2 Deficient DSB->BRCA_mut RepairedDSB High-Fidelity Repair BRCA->RepairedDSB Apoptosis Cell Death (Synthetic Lethality) BRCA_mut->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.[3][7]

Quantitative Biological Data

Derivatives of this compound have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for representative compounds derived from a 5-bromo-1H-indazol-3-amine core.

Table 1: Anti-proliferative Activity of Indazole-Thioacetamide Derivatives (Series 5) [4]

CompoundK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Hep-G2 (Liver) IC₅₀ (µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5k 12.17 ± 2.85>50>503.32 ± 0.43

Data represents mean ± standard deviation from three independent experiments.[4]

Table 2: Anti-proliferative Activity of Indazole-Piperazine Derivatives (Series 6) [4]

CompoundK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Hep-G2 (Liver) IC₅₀ (µM)
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6o 5.15 ± 0.5510.16 ± 0.8715.12 ± 1.2112.33 ± 1.12

Data represents mean ± standard deviation from three independent experiments.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The C5-bromo position acts as a key anchor point for diversification.

Caption: SAR summary for the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine[4]
  • Reaction Setup: A mixture of 5-bromo-2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (80%, 10.0 eq) is combined in a round-bottom flask.

  • Reaction Condition: The mixture is heated to reflux for 20 minutes. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with water and dried under vacuum to afford 5-bromo-1H-indazol-3-amine as a solid product, typically in high yield.

Protocol 2: Cell Viability (MTT) Assay[4]
  • Cell Seeding: Human cancer cell lines (e.g., K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized indazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Data Acquisition: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance data is normalized to untreated control cells. IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with its inherent ability to interact with critical biological targets like kinases and PARPs, makes it an invaluable starting point for drug discovery programs. The bromine atom at the C5 position provides a reliable handle for generating diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. As our understanding of disease biology deepens, this versatile core will undoubtedly continue to feature in the design and development of the next generation of targeted therapies.

References

The 5-Bromo-1H-Indazole Core: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of several clinically approved drugs. The introduction of a bromine atom at the 5-position of the indazole core significantly influences the molecule's physicochemical properties, often enhancing its biological potency and providing a versatile handle for further chemical modifications. This technical guide provides an in-depth overview of the biological activities of the 5-bromo-1H-indazole core, with a focus on its anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this promising heterocyclic scaffold.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC50 values of representative this compound derivatives against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[1]
A549 (Lung Cancer)>40[1]
PC-3 (Prostate Cancer)>40[1]
HepG2 (Liver Cancer)>40[1]
HEK-293 (Normal Kidney Cells)33.2[1]
5k HepG2 (Liver Cancer)3.32[1]
K562 (Chronic Myeloid Leukemia)12.17[1]
HEK-293 (Normal Kidney Cells)12.17[1]
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their interaction with critical signaling pathways that regulate cell fate. Two of the most notable pathways are the p53/MDM2 pathway and the Bcl-2 family-mediated apoptotic pathway.

p53/MDM2 Signaling Pathway:

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Some this compound derivatives have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway cluster_0 This compound Derivative Action cluster_1 Cellular Response Indazole_Derivative This compound Derivative MDM2 MDM2 Indazole_Derivative->MDM2 Inhibits p53 p53 Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Inhibits (promotes degradation)

p53/MDM2 Pathway Inhibition

Bcl-2 Family and Apoptosis:

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Certain this compound derivatives can modulate the expression of these proteins, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins. This shift in balance triggers the mitochondrial apoptotic cascade, culminating in cancer cell death.

Bcl2_pathway Indazole_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bcl-2 Family Mediated Apoptosis
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Certain this compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for representative this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 9 S. pyogenes PS4[2]
Compound 12 Penicillin-resistant S. aureus(256-fold more potent than 3-MBA)[2]
Compound 18 Penicillin-resistant S. aureus(256-fold more potent than 3-MBA)[2]
Indazole derivative 5 S. aureus64-128[3]
S. epidermidis64-128[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock solution of the this compound derivative to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as observed by the naked eye.

Kinase Inhibitory Activity

The indazole scaffold is a well-known hinge-binding motif for many protein kinases. Consequently, this compound derivatives have been explored as potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis, a process vital for tumor growth and metastasis.

VEGFR Signaling Pathway

VEGF binds to its receptor, VEGFR, on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound derivatives can act as competitive inhibitors of ATP at the kinase domain of VEGFR, thereby blocking its downstream signaling.

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR Phosphorylated VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation Indazole This compound Derivative Indazole->VEGFR Inhibits ATP binding ATP ATP ATP->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) P_VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

VEGFR Signaling Pathway Inhibition
Experimental Protocol: In Vitro VEGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound derivatives against VEGFR kinase.

Materials:

  • Recombinant human VEGFR kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • VEGFR substrate (e.g., a synthetic peptide)

  • This compound derivative stock solution (in DMSO)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative in kinase buffer. Prepare a solution of VEGFR kinase and substrate in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase/substrate solution to each well. Then, add the serially diluted inhibitor or a DMSO control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence to quantify ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis Workflow

The synthesis of biologically active this compound derivatives often starts from commercially available 5-bromo-2-fluorobenzonitrile. A general synthetic workflow is depicted below.

synthesis_workflow Start 5-Bromo-2-fluorobenzonitrile Indazolamine 5-Bromo-1H-indazol-3-amine Start->Indazolamine Hydrazine Hydrate Suzuki Suzuki Coupling Indazolamine->Suzuki Boronic Acids/Esters Pd Catalyst Amidation Amidation/Acylation Indazolamine->Amidation Acid Chlorides/ Anhydrides Final_Products Biologically Active This compound Derivatives Suzuki->Final_Products Amidation->Final_Products

General Synthesis Workflow

This workflow allows for the introduction of diverse substituents at the C3 and N1 positions of the indazole core, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Conclusion

The this compound core represents a versatile and valuable scaffold in drug discovery and development. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and kinase inhibitory agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working with this promising class of compounds. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of the this compound core.

References

5-Bromo-1H-Indazole: A Bioisosteric Masterkey for Unlocking Novel Drug Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of 5-Bromo-1H-Indazole as a Bioisostere of Indole.

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, stands out as a powerful tool in this endeavor. This technical guide delves into the core principles and practical applications of utilizing this compound as a bioisostere for the ubiquitous indole scaffold. Through a comprehensive review of its impact on physicochemical properties and its successful implementation in the design of kinase inhibitors and serotonergic ligands, this document serves as a critical resource for researchers aiming to leverage this unique chemical entity in the development of next-generation therapeutics.

The Principle of Bioisosterism: A Foundation for Rational Drug Design

Bioisosterism is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's properties to enhance its therapeutic potential.[1] The core concept involves substituting atoms or groups within a molecule with other moieties that possess similar size, shape, and electronic distribution.[2] This substitution can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability, while potentially reducing toxicity.[3]

The relationship between indole and this compound serves as a compelling example of non-classical bioisosterism. While structurally distinct, the indazole ring system can effectively mimic the indole core, participating in similar crucial interactions with biological targets.[4] The addition of a bromine atom at the 5-position further modulates the electronic and lipophilic character of the molecule, offering a vector for optimizing target engagement and pharmacokinetic properties.

Bioisosterism_Concept Logical Relationship of Bioisosterism cluster_optimization Optimization Goals Lead Lead Compound (e.g., Indole-based) Bioisostere Bioisosteric Analog (e.g., this compound-based) Lead->Bioisostere Bioisosteric Replacement Properties Desired Properties Bioisostere->Properties Achieves Potency Improve Potency Properties->Potency Selectivity Enhance Selectivity Properties->Selectivity PK Optimize Pharmacokinetics Properties->PK Toxicity Reduce Toxicity Properties->Toxicity

Bioisosteric replacement of a lead compound to achieve desired properties.

Physicochemical Properties: A Comparative Analysis

The introduction of a bromine atom and the alteration of the heterocyclic core from indole to indazole have a profound impact on the molecule's physicochemical characteristics. These changes are critical in drug design as they influence solubility, lipophilicity, and metabolic stability.

A head-to-head comparison of 5-bromo-1H-indole-2-carboxylic acid and its non-brominated counterpart, 1H-indole-2-carboxylic acid, highlights the impact of bromination on these key parameters.

Property5-Bromo-1H-indole-2-carboxylic acid1H-indole-2-carboxylic acidReference
Molecular Formula C₉H₆BrNO₂C₉H₇NO₂[1]
Molecular Weight 240.05 g/mol 161.16 g/mol [1]
Melting Point 287-288 °C202-206 °C[1]
Calculated logP 3.172.31[1]
Predicted pKa 4.25 ± 0.304.44 ± 0.30[1]
Appearance White to light yellow solidOff-white to yellow to brown crystalline powder[1]
Solubility Soluble in DMSO and DMFSoluble in ethanol, DMSO, and methanol[1]

The increased molecular weight and calculated logP of the brominated compound indicate a higher lipophilicity, which can influence cell permeability and plasma protein binding.

Case Studies in Drug Discovery

The strategic deployment of the this compound scaffold has proven fruitful in the development of novel therapeutics, particularly in the fields of oncology and neuroscience.

Kinase Inhibitors in Oncology

The indazole nucleus is recognized as a "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5] The 5-bromo substituent provides a valuable handle for synthetic modification to enhance potency and selectivity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFRs are crucial mediators of angiogenesis, a process hijacked by tumors to support their growth and metastasis.[6] Several indazole-based compounds, such as Axitinib and Pazopanib, are approved kinase inhibitors that target VEGFR. The this compound moiety has been incorporated into novel VEGFR-2 inhibitors, demonstrating potent anti-proliferative activity against various cancer cell lines.

VEGFR_Pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->VEGFR2 Inhibits (ATP competitive)

Inhibition of VEGFR-2 signaling by this compound-based inhibitors.

Polo-like Kinase 4 (PLK4) Inhibition:

PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication, and its overexpression is linked to tumorigenesis.[7] Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.

PLK4_Pathway Simplified PLK4 Signaling in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Activates SAS6 SAS-6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Apop Apoptosis / Cell Cycle Arrest Inhibitor This compound PLK4 Inhibitor Inhibitor->PLK4 Inhibits Inhibitor->Apop Induces

Inhibition of PLK4-mediated centriole duplication by this compound derivatives.

Serotonin Receptor Ligands in Neuroscience

The indolethylamine scaffold, found in the neurotransmitter serotonin and various psychoactive compounds, is a prime candidate for bioisosteric replacement with this compound. This modification has been explored to develop novel ligands for serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in various neurological and psychiatric conditions.

A study on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides a direct comparison of the biological activity of an indole compound and its this compound bioisostere.[2]

CompoundTargetEC₅₀ (nM)Eₘₐₓ (%)Reference
5-MeO-DMT (Indole) 5-HT₂A13 ± 195 ± 2[2]
This compound analog 5-HT₂A189 ± 7391 ± 3[2]

While the this compound analog showed a decrease in potency at the 5-HT₂A receptor compared to 5-MeO-DMT, it retained high efficacy, demonstrating the viability of this bioisosteric replacement. Further optimization of the indazole scaffold could lead to compounds with improved properties.

5HT2A_Pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand Serotonergic Ligand (e.g., this compound analog) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates Gq11 Gq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Activation of the 5-HT2A receptor signaling cascade by a this compound analog.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of this compound

Method: From 4-bromo-2-methylaniline

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Water

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Silica gel

  • Heptane

Procedure:

  • In a flask, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) and treat with acetic anhydride (0.109 L) at a temperature below 40°C.

  • Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

  • Reflux the solution at 68°C for 20 hours.

  • Cool the reaction mixture to 25°C and distill off the volatiles under vacuum (30 mmHg, 30-40°C).

  • Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles as an azeotrope.

  • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

  • Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

  • Cool the solution to 20°C and adjust the pH to 11 by adding 50% sodium hydroxide solution (520 g) while keeping the temperature below 37°C.

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (240 mL), filter through a Celite pad, and separate the layers.

  • Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

  • Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.

  • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield this compound.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase.

Materials:

  • Target kinase (e.g., VEGFR-2, PLK4)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound solution or vehicle control.

  • Add the kinase and substrate mixture to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using appropriate software.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Serotonin Receptor Functional Assay (Calcium Flux Assay)

Objective: To determine the functional activity (agonist or antagonist) of a this compound derivative at a specific serotonin receptor (e.g., 5-HT₂A).

Materials:

  • Cell line stably expressing the serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compound

  • Reference agonist (e.g., serotonin)

  • Assay buffer

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in the assay plate and allow them to grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • For agonist testing, add serial dilutions of the test compound to the wells and measure the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with the test compound before adding a known concentration of the reference agonist and measure the fluorescence response.

  • The change in fluorescence intensity corresponds to the intracellular calcium concentration.

  • For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, calculate the IC₅₀ value.

Conclusion

The bioisosteric replacement of the indole nucleus with this compound represents a powerful and validated strategy in modern drug discovery. This technical guide has demonstrated that this substitution can favorably modulate physicochemical properties and lead to the development of potent and selective ligands for challenging biological targets, including protein kinases and G-protein coupled receptors. The provided experimental protocols offer a practical framework for the synthesis and evaluation of novel this compound-based compounds. As the quest for innovative therapeutics continues, the strategic application of bioisosterism, exemplified by the indole to this compound switch, will undoubtedly remain a key driver of success in medicinal chemistry.

References

The Ascendance of 5-Bromo-1H-Indazole: A Technical Guide to its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as the foundation for targeted therapeutics is paramount. Among the heterocyclic compounds that have garnered significant attention, 5-bromo-1H-indazole has emerged as a "privileged" structure, underpinning the development of a new generation of kinase and PARP inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of this compound in the ongoing quest for more effective and selective pharmaceuticals.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of the naturally occurring indole nucleus found in many biologically active compounds. The strategic placement of a bromine atom at the 5-position of the indazole ring not only enhances the molecule's reactivity but also provides a crucial handle for synthetic diversification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.[1]

Significance in Oncology and Beyond

Derivatives of this compound have demonstrated remarkable potential in oncology, primarily through the inhibition of key enzymes that drive cancer progression. These include protein kinases, which are central to cellular signaling pathways, and poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.

Kinase Inhibition: Targeting Aberrant Cell Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers. The indazole scaffold's structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of various kinases.[2] This has led to the development of potent inhibitors of several key oncogenic kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • c-Met: A receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis.

  • AXL: A receptor tyrosine kinase associated with poor prognosis and the development of drug resistance.

The development of kinase inhibitors based on the this compound scaffold allows for the creation of highly selective and potent therapeutic agents that can disrupt the signaling pathways essential for tumor growth and survival.

PARP Inhibition and Synthetic Lethality: A Targeted Approach

In addition to kinase inhibition, this compound derivatives have been explored as inhibitors of PARP. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these compounds lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination pathway, these double-strand breaks cannot be repaired, leading to cell death through a concept known as "synthetic lethality." This approach offers a highly targeted therapeutic strategy that selectively kills cancer cells while sparing normal cells with functional DNA repair mechanisms.[3]

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of a series of 3,5-disubstituted indazole derivatives, where the core scaffold is derived from this compound. This data highlights the structure-activity relationship (SAR) and the potential of these compounds as anticancer agents.

Table 1: In Vitro Anticancer Activity of 5-Substituted-1H-indazole-3-amine Derivatives (IC50 in µM) [4]

Compound IDR GroupA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Hepatoma)HEK-293 (Normal)
6o 4-(trifluoromethoxy)phenyl10.55.1511.213.533.2
6p 4-(trifluoromethyl)phenyl12.86.2413.515.1>50
6q 3-(trifluoromethyl)phenyl15.37.8916.218.3>50
5-Fu (Control) -8.54.29.110.325.6

Data represents the concentration required to inhibit 50% of cell growth.[4]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

DOT script for PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition_Synthetic_Lethality cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient) DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits Replication_N DNA Replication DNA_SSB_N->Replication_N BER Base Excision Repair (BER) PARP_N->BER activates BER->DNA_SSB_N repairs DSB_N Double-Strand Break (DSB) Replication_N->DSB_N leads to HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_C DNA Replication DNA_SSB_C->Replication_C PARP_Inhibitor This compound PARP Inhibitor PARP_Inhibitor->PARP_C inhibits DSB_C Double-Strand Break (DSB) Replication_C->DSB_C leads to HR_C Defective Homologous Recombination (e.g., BRCA1/2 mutation) DSB_C->HR_C Cell_Death Cell Death (Apoptosis) DSB_C->Cell_Death unrepaired

PARP Inhibition and Synthetic Lethality Pathway.
DOT script for a Generic Kinase Inhibitor Discovery Workflow

Kinase_Inhibitor_Workflow Start Scaffold Selection (this compound) Synthesis Synthesis of Derivative Library Start->Synthesis Biochem_Assay Biochemical Kinase Assay (e.g., VEGFR, c-Met, AXL) Synthesis->Biochem_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochem_Assay->SAR SAR->Synthesis Iterative Design Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) SAR->Cell_Assay Select Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Generic Kinase Inhibitor Discovery Workflow.
DOT script for VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Inhibitor This compound Derivative Inhibitor->VEGFR inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration MEK MEK RAF->MEK mTOR->Proliferation mTOR->Survival mTOR->Migration ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

VEGFR Signaling Pathway.
DOT script for c-Met Signaling Pathway

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds & activates GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Inhibitor This compound Derivative Inhibitor->cMet inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Invasion Invasion & Metastasis STAT3->Invasion AKT->Proliferation AKT->Survival AKT->Invasion MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Invasion

c-Met Signaling Pathway.
DOT script for AXL Signaling Pathway

AXL_Signaling GAS6 Gas6 AXL AXL Receptor GAS6->AXL binds & activates PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg STAT3 STAT3 AXL->STAT3 Inhibitor This compound Derivative Inhibitor->AXL inhibits AKT AKT PI3K->AKT PKC PKC PLCg->PKC Drug_Resistance Drug Resistance STAT3->Drug_Resistance Survival Cell Survival STAT3->Survival Metastasis Metastasis STAT3->Metastasis NFkB NF-κB AKT->NFkB mTOR mTOR AKT->mTOR PKC->Drug_Resistance PKC->Survival PKC->Metastasis NFkB->Drug_Resistance NFkB->Survival NFkB->Metastasis mTOR->Drug_Resistance mTOR->Survival mTOR->Metastasis

AXL Signaling Pathway.

Experimental Protocols

The development of drugs based on the this compound scaffold relies on a suite of robust experimental protocols to synthesize and evaluate these compounds.

Synthesis of this compound

A common and effective method for the preparation of the this compound core involves the reaction of 4-bromo-2-methylaniline with a diazotizing agent followed by cyclization.

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Heptane

  • Silica gel

Procedure:

  • A flask containing 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride at a temperature below 40°C.

  • The solution is stirred for 50 minutes, after which potassium acetate and isoamyl nitrite are added.

  • The solution is refluxed at 68°C for 20 hours.

  • The mixture is cooled to 25°C, and the volatile components are removed under vacuum.

  • Water is added in portions, and the azeotrope of water and volatiles is distilled off.

  • The product mass is transferred back to the reaction vessel, and concentrated hydrochloric acid is added.

  • The mixture is heated to 50-55°C, and more acid is added in portions over 2 hours.

  • The solution is cooled to 20°C, and 50% sodium hydroxide is added to bring the pH to 11.

  • Water and ethyl acetate are added, and the mixture is filtered.

  • The layers are separated, and the aqueous phase is further extracted with ethyl acetate.

  • The combined organic layers are washed with brine and filtered.

  • The organic solution is dried over magnesium sulfate and filtered through a silica gel pad with ethyl acetate.

  • The eluant is concentrated by rotary evaporation, with heptane being added during the distillation.

  • The resulting solids are slurried with heptane, filtered, and dried under vacuum to yield this compound.[5]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met, AXL)

  • Kinase substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. Luminescence or fluorescence is typically measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[4]

Conclusion

The this compound scaffold has firmly established itself as a cornerstone in the design and development of novel targeted therapies. Its synthetic tractability and ability to serve as a potent inhibitor of key oncogenic pathways, including those driven by kinases and PARP, have made it a molecule of immense interest to the drug discovery community. The continued exploration of the vast chemical space around this privileged core promises to yield a new generation of more effective and selective drugs for the treatment of cancer and other diseases. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of indazole, a bioisostere of indole, it serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds designed for various biological targets, including kinase inhibitors.[2]

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental protocols for its synthesis, its key reactive characteristics, and safety considerations. The information presented is intended to support researchers in its effective utilization for the development of novel therapeutic agents and advanced materials.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. These properties have been compiled from various sources and are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[4][5]
Molecular Weight 197.03 g/mol [6][7]
Appearance White to yellow or tan powder/solid.[2][4]
Melting Point 123-127 °C[4][7]
Boiling Point 333.8 °C at 760 mmHg (Predicted)[8]
Solubility Soluble in Methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2][5]
logP (XLogP3) 2.9[6]
pKa Data for the parent indazole are pKa1 = 1.04 (indazolium/indazole) and pKa2 = 13.86 (indazole/indazolate).[9]
SMILES Brc1ccc2[nH]ncc2c1[4]
InChI Key STVHMYNPQCLUNJ-UHFFFAOYSA-N[4][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from 4-Bromo-2-methylaniline

This procedure involves the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[10]

Experimental Protocol:

  • Acetylation: In a suitable reaction flask, suspend 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the resulting solution for 50 minutes.

  • Cyclization: To the solution, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • Workup (Part 1 - Distillation): Cool the reaction to 25°C. Remove volatile components by distillation under vacuum (30 mmHg) at 30-40°C. Add water in portions (total of 225 mL) and continue azeotropic distillation to remove remaining volatiles.

  • Workup (Part 2 - Hydrolysis): Transfer the product mass back to the reaction vessel using water (50 mL). Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C. Charge an additional 100 mL of concentrated HCl in portions over 2 hours.

  • Workup (Part 3 - Extraction): Cool the solution to 20°C. Carefully add 50% sodium hydroxide (approx. 520 g) to bring the pH to 11, ensuring the temperature does not exceed 37°C. Add water (100 mL) and ethyl acetate (350 mL), then filter the mixture through a Celite pad. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad. Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate, and concentrate by rotary evaporation. During evaporation, add heptane (total of 0.45 L) until only dry solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product.[10]

G Diagram 1: Synthesis Workflow from 4-Bromo-2-methylaniline A 4-Bromo-2-methylaniline + Acetic Anhydride in Chloroform B Stir 50 min < 40°C (Acetylation) A->B C Add Potassium Acetate + Isoamyl Nitrite B->C D Reflux at 68°C for 20h (Cyclization) C->D E Vacuum Distillation + Azeotropic Distillation D->E F Hydrolysis with conc. HCl at 50-55°C E->F G Basification with NaOH (pH 11) F->G H Ethyl Acetate Extraction G->H I Drying, Filtration & Concentration H->I J Heptane Slurry & Drying I->J K This compound (Final Product) J->K

Diagram 1: Synthesis of this compound.
Synthesis from 5-Bromo-2-fluorobenzaldehyde

This method provides an alternative route via condensation with hydrazine.[11]

Experimental Protocol:

  • Reaction Setup: To 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), add hydrazine (10 mL).

  • Reflux: Heat the reaction mixture under a gentle reflux for 4 hours.

  • Workup: Evaporate the excess hydrazine under reduced pressure. Add ethyl acetate (200 mL) to the residue.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over sodium sulfate.

  • Purification: Evaporate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.[11]

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the reactivity of its heterocyclic ring and the presence of the bromo substituent.

  • N-Functionalization: The proton on the indazole nitrogen can be substituted to introduce various functional groups, which is a common strategy in drug design.

  • C-H Functionalization: While the 3-position of the indazole ring is less reactive than that of indole, it can still undergo certain reactions.[1]

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, and alkynyl groups. This is a primary application in the synthesis of complex molecules.

  • Intermediate for Other Indazoles: It serves as a precursor for other substituted indazoles, such as 5-iodo-1H-indazole and 3,5-dibromo-1H-indazole, further expanding its synthetic utility.[12]

G Diagram 2: Reactivity and Utility of this compound cluster_0 Synthetic Transformations cluster_1 Resulting Structures & Applications A This compound (Starting Material) B N-Alkylation / N-Arylation A->B R-X, Base C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->C R-B(OH)2 or R-C≡CH, Pd catalyst D Further Halogenation A->D Br2 or NBS E N-Substituted Indazoles B->E F 5-Aryl/Alkynyl Indazoles C->F G 3,5-Dihaloindazoles D->G H Kinase Inhibitors & Other Bioactive Molecules E->H F->H G->H

Diagram 2: Synthetic utility of this compound.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4) and Serious Eye Damage (Category 1).[6]

  • Signal Word: Danger.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][6]

    • H318: Causes serious eye damage.[4][6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), chemical safety goggles, and gloves.[4]

    • Handle in a well-ventilated area or under a chemical fume hood.[13][14]

    • Avoid creating dust.[13][14]

    • Do not get in eyes, on skin, or on clothing.[13]

    • Wash hands thoroughly after handling.[14]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[13]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[14]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, coupled with the reactivity of the bromo group in cross-coupling reactions, make it an important intermediate for the creation of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling precautions is essential for its safe and effective use in research and development.

References

The Pivotal Role of 5-Bromo-1H-Indazole in Modern Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, driving significant advancements in the development of targeted therapies for a multitude of diseases, particularly cancer. This technical guide provides an in-depth exploration of the core principles underlying the efficacy of this compound-based inhibitors, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

The this compound Core: A Privileged Scaffold for Kinase Inhibition

The indazole ring system is a bioisostere of the purine core of adenosine triphosphate (ATP), the ubiquitous phosphate donor for all kinase-catalyzed reactions. This structural mimicry allows indazole derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. The strategic placement of a bromine atom at the 5-position of the indazole ring offers several advantages in drug design. It provides a crucial anchor point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target kinase.

Mechanism of Action: Hinge-Binding and Beyond

The primary mechanism by which this compound-based inhibitors exert their effects is through competitive inhibition at the ATP-binding site of kinases. The nitrogen atoms of the indazole ring often form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a hallmark of many potent kinase inhibitors and is crucial for high-affinity binding.

Substitutions at various positions on the this compound core allow for the fine-tuning of inhibitory activity and selectivity. Modifications at the N1 and C3 positions, often achieved through synthetic methodologies like Suzuki coupling, enable the introduction of diverse chemical moieties that can interact with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket. This multi-point interaction strategy is key to developing inhibitors with high potency and selectivity for specific kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. The following tables summarize the IC50 values of representative this compound derivatives against various kinases and cancer cell lines, providing a comparative overview of their activity profiles.

Table 1: Inhibitory Activity of this compound Derivatives against Specific Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound APLK4< 0.1[1]
Compound BBcr-Abl (wild-type)4.6[2]
Compound CBcr-Abl (T315I mutant)15.4[2]
SR-1459ROCK-II13[3]
HM 1VEGFR2100[4]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
C05IMR-32Neuroblastoma0.948[1]
C05MCF-7Breast Cancer0.979[1]
C05H460Non-small cell lung cancer1.679[1]
5aK562Chronic Myelogenous Leukemia9.32 ± 0.59[5]
5aA549Lung Carcinoma4.66 ± 0.45[5]
5aPC-3Prostate Cancer15.48 ± 1.33[5]
5aHep-G2Hepatocellular Carcinoma12.67 ± 1.31[5]
6aK562Chronic Myelogenous Leukemia5.19 ± 0.29[5]
6aA549Lung Carcinoma8.21 ± 0.56[5]
6aPC-3Prostate Cancer6.12 ± 0.10[5]
6aHep-G2Hepatocellular Carcinoma5.62 ± 1.76[5]

Key Signaling Pathways Targeted by this compound Inhibitors

Many this compound-based inhibitors target kinases that are key components of critical intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Dysregulation of these pathways is a common feature of many cancers, making them attractive targets for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and indicates the points of inhibition by this compound derivatives targeting kinases such as Akt.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Inhibitor Inhibitor->Akt MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription & Cell Proliferation ERK->Transcription Inhibitor This compound Inhibitor Inhibitor->MEK Inhibitor->ERK Drug_Discovery_Workflow Start Start: Identify Target Kinase Synthesis Synthesis of This compound Derivatives Start->Synthesis Biochemical Biochemical Kinase Inhibition Assays (e.g., ADP-Glo) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) Biochemical->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Preclinical Preclinical Studies LeadOpt->Preclinical End Clinical Candidate Preclinical->End Mechanism_Validation_Workflow Start Start: Potent Inhibitor Identified Hypothesis Hypothesize Target Signaling Pathway Start->Hypothesis WesternBlot Western Blot Analysis of Pathway Proteins Hypothesis->WesternBlot CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Hypothesis->CETSA Confirmation Confirmation of Mechanism of Action WesternBlot->Confirmation CETSA->Confirmation End Validated Inhibitor Confirmation->End

References

5-Bromo-1H-Indazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-bromo-1H-indazole, a heterocyclic building block utilized in pharmaceutical research and development. Due to its potential hazards, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, recommended handling procedures, and emergency response protocols based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is harmful if swallowed and causes serious eye damage.[1]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2]

Note: Skin and respiratory irritation classifications are for a related compound, this compound-3-carboxylic acid, and should be considered as potential hazards for this compound in the absence of specific data.

Hazard Pictograms

CorrosionExclamation Mark

The "Corrosion" pictogram indicates the risk of serious eye damage, while the "Exclamation Mark" warns of its potential for oral toxicity, skin irritation, and respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂[1]
Molecular Weight197.03 g/mol [1]
AppearancePowder
Melting Point123-127 °C
CAS Number53857-57-1[1]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionSpecifications & Notes
EyesSafety goggles or a face shieldMust provide protection against chemical splashes.
HandsChemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.
BodyLaboratory coatA flame-retardant lab coat is recommended.
RespiratoryDust mask (type N95) or respiratorTo be used in a certified chemical fume hood to minimize inhalation of the powder.
Weighing and Dispensing Protocol

Due to the powdered form of this compound, there is a significant risk of aerosolization during handling.

  • Preparation : Before handling the compound, ensure a designated work area within a certified chemical fume hood is clean and uncluttered. All necessary equipment, including spatulas, weigh boats, and waste containers, should be readily accessible.

  • Weighing :

    • Perform all weighing operations within the fume hood.

    • To minimize dust generation, carefully scoop the powder instead of pouring it.[3]

    • Use a tared, sealed container for weighing to prevent contamination of the balance.

    • Keep the container with the compound closed when not in use.[3]

  • Post-Handling : After dispensing, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all contaminated materials, including gloves and weigh boats, as hazardous waste.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] Keep the container tightly sealed and clearly labeled.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess : Determine the extent of the spill and whether it can be managed safely by laboratory personnel. For large spills, contact the institution's emergency response team.

  • Contain : For small spills, prevent the powder from spreading. Avoid dry sweeping, which can generate dust.[7]

  • Clean-up :

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep the material into a suitable container for hazardous waste.[8][9][10] Wet cleaning methods are preferred to minimize dust.[3]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent.

  • Dispose : All cleanup materials must be disposed of as hazardous waste.

Visualized Workflows

The following diagrams illustrate the logical flow of key safety and handling procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Clear Fume Hood Area gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Inside Fume Hood don_ppe->weigh transfer Carefully Transfer Powder weigh->transfer close_container Keep Container Sealed When Not in Use transfer->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_small_spill Minor Spill Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess ppe Don PPE (incl. Respiratory Protection) assess->ppe Minor Spill large_spill Major Spill: Contact Emergency Response assess->large_spill Major Spill contain Contain Spill with Inert Material ppe->contain cleanup Clean Up Using Wet Methods contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of Waste decon->dispose

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, must be treated as hazardous waste.[9] Disposal should be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical into the environment.[5]

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Researchers are strongly encouraged to perform a risk assessment prior to commencing any work with this compound.

References

The Core Mechanism of 5-bromo-1H-indazole in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-1H-indazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry, primarily serving as a crucial synthetic intermediate in the development of novel therapeutic agents. While direct and extensive biological data on the anticancer activity of this compound itself is limited in publicly available literature, its derivatives have emerged as a promising class of compounds with potent and diverse mechanisms of action against various cancer cell lines. This technical guide provides an in-depth overview of the established and proposed mechanisms of action of this compound derivatives in cancer cells, focusing on kinase inhibition, induction of apoptosis, and cell cycle arrest. The content herein is intended for researchers, scientists, and drug development professionals.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism through which bromo-indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to competitively bind to the ATP-binding site of various kinases.[1][2]

Targeted Kinase Families

Derivatives of bromo-indazole have been shown to target several key kinase families implicated in tumor growth, proliferation, and angiogenesis:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are crucial for tumor growth and metastasis.[1]

  • Epidermal Growth Factor Receptors (EGFRs): Dysregulation of EGFR signaling can lead to uncontrolled cell proliferation.

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is overexpressed in several cancers.[3][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration, their dysregulation is linked to various cancers.[4]

Signaling Pathway Inhibition

The inhibition of these kinases by bromo-indazole derivatives disrupts downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival.

VEGFR_EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EGFR->PI3K Ras Ras EGFR->Ras BromoIndazole This compound Derivative BromoIndazole->VEGFR Inhibition BromoIndazole->EGFR Inhibition Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of VEGFR and EGFR signaling pathways.

Induction of Apoptosis

Several derivatives of bromo-indazole have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells.[5][6]

Modulation of Apoptotic Proteins

The pro-apoptotic activity of these compounds is often associated with the regulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, they have been shown to:

  • Downregulate the anti-apoptotic protein Bcl-2.[6]

  • Upregulate the pro-apoptotic protein Bax.[6]

  • Activate executioner caspases, such as caspase-3.[7]

This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic mitochondrial pathway of apoptosis.

Apoptosis_Pathway BromoIndazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) BromoIndazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) BromoIndazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by bromo-indazole derivatives.

Cell Cycle Arrest

Derivatives of this compound have also been shown to interfere with the cell cycle progression of cancer cells, leading to cell cycle arrest at specific phases, most notably the G0/G1 phase.[8] This prevents the cancer cells from replicating their DNA and dividing.

Regulation of Cell Cycle Proteins

This cell cycle arrest is often mediated by the modulation of key regulatory proteins, including:

  • Cyclins: Downregulation of cyclins such as Cyclin D1.

  • Cyclin-Dependent Kinases (CDKs): Reduction in the levels of CDKs like CDK2 and CDK4.

  • CDK Inhibitors: Upregulation of CDK inhibitors like p21 and p27.

Cell_Cycle_Arrest cluster_G1_S G1/S Transition BromoIndazole This compound Derivative CyclinD_CDK46 Cyclin D / CDK4/6 BromoIndazole->CyclinD_CDK46 Inhibition CyclinE_CDK2 Cyclin E / CDK2 BromoIndazole->CyclinE_CDK2 Inhibition p21_p27 p21 / p27 BromoIndazole->p21_p27 Upregulation Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F pRb p-Rb S_Phase S Phase Entry E2F->S_Phase p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2

Caption: Mechanism of G1/S phase cell cycle arrest.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of various derivatives of bromo-indazole against different cancer cell lines. It is important to note that these are derivatives and not the parent this compound compound.

Table 1: IC50 Values of 1H-indazole-3-amine Derivatives [8]

CompoundK562 (Leukemia)A549 (Lung)PC-3 (Prostate)Hep-G2 (Hepatoma)
5a 9.32 ± 0.59 µM4.66 ± 0.45 µM15.48 ± 1.33 µM12.67 ± 1.31 µM
6a 5.19 ± 0.29 µM8.21 ± 0.56 µM6.12 ± 0.10 µM5.62 ± 1.76 µM
6o 5.15 ± 0.55 µM> 50 µM> 50 µM> 50 µM

Table 2: IC50 Values of Indazole Analogues of Curcumin [9]

CompoundMCF-7 (Breast)HeLa (Cervical)WiDr (Colorectal)
3b 45.97 µM> 100 µM27.20 µM
3c 76.24 µM88.36 µM32.61 µM
3d 86.24 µM46.36 µM48.78 µM
5a 68.99 µM76.24 µM58.19 µM

Table 3: Antiproliferative Activity of Indazole-Based Kinase Inhibitors [1][3]

CompoundCell LineCancer TypeIC50 (µM)
Axitinib HUVECEndothelial0.008
Compound C05 IMR-32Neuroblastoma0.948
MCF-7Breast Cancer0.979
H460Lung Cancer1.679

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on methods described in the cited literature and can be adapted for the evaluation of novel this compound derivatives.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control (DMSO). Incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.[10]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[10]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To measure the ability of a compound to directly inhibit the activity of a purified kinase enzyme.[1]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value.

Kinase_Inhibitor_Workflow Start Start: Compound Synthesis InVitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Models (Xenograft Models) Lead Lead Compound InVivo->Lead SAR->Start Optimization SAR->InVivo

Caption: General workflow for the discovery of kinase inhibitors.

Conclusion

While this compound is primarily recognized as a versatile scaffold for the synthesis of more complex and biologically active molecules, the extensive research on its derivatives provides a strong indication of the potential anticancer mechanisms associated with the bromo-indazole core. The primary modes of action for these derivatives are kinase inhibition, leading to the disruption of key signaling pathways, the induction of apoptosis through the modulation of Bcl-2 family proteins, and the induction of cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and develop novel anticancer therapeutics based on the this compound scaffold. Future studies focusing on the direct biological activity of the parent compound are warranted to fully elucidate its potential role in cancer therapy.

References

Methodological & Application

Application Note: A High-Yield Synthesis of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline. This compound is a crucial building block in medicinal chemistry, frequently utilized in the development of therapeutic agents. The following method employs a one-pot acetylation, diazotization, and cyclization reaction, offering a robust and high-yield pathway to the desired product.

Reaction Scheme

The synthesis proceeds via the initial acetylation of the starting material, 4-bromo-2-methylaniline, followed by an intramolecular cyclization induced by diazotization.

Starting Material: 4-bromo-2-methylaniline Product: this compound Key Reagents: Acetic anhydride, Isoamyl nitrite, Potassium acetate Reaction Type: Diazotization and Cyclization

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis, demonstrating a highly efficient conversion.

ParameterValueReference
Starting Material (4-bromo-2-methylaniline) 95.0 g[1]
Molecular Weight (Starting Material) 186.04 g/mol
Final Product (this compound) 91.9 g[1]
Molecular Weight (Product) 197.03 g/mol [1][2]
Theoretical Yield ~100.6 g
Actual Yield (%) 94%[1]

Experimental Protocol

This protocol is adapted from a patented synthesis route and provides a step-by-step guide for laboratory execution.[1]

3.1 Materials and Reagents

  • 4-bromo-2-methylaniline (95.0 g)

  • Chloroform (700 mL)

  • Acetic anhydride (109 mL)

  • Potassium acetate (14.6 g)

  • Isoamyl nitrite (147 mL)

  • Concentrated Hydrochloric Acid (500 mL total)

  • 50% Sodium Hydroxide solution (520 g)

  • Ethyl acetate (750 mL total)

  • Brine (240 mL)

  • Magnesium sulfate (3 g)

  • Silica gel (45 g)

  • Heptane (550 mL total)

  • Water

3.2 Equipment

  • Reaction flask (appropriate size for 1L volume)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (Büchner funnel, Celite pad)

  • Standard laboratory glassware

3.3 Detailed Procedure

Step 1: Acetylation and Cyclization

  • Charge a reaction flask with 4-bromo-2-methylaniline (95.0 g) and chloroform (700 mL).[1]

  • Add acetic anhydride (109 mL) to the solution, ensuring the temperature remains below 40°C.[1]

  • Stir the mixture for 50 minutes.[1]

  • Add potassium acetate (14.6 g) and isoamyl nitrite (147 mL) to the flask.[1]

  • Heat the solution to reflux (approximately 68°C) and maintain for 20 hours.[1]

Step 2: Solvent Removal and Initial Workup

  • Cool the reaction mixture to 25°C.[1]

  • Distill off the volatile components under vacuum (30 mmHg) at a temperature of 30-40°C.[1]

  • To facilitate the removal of remaining volatiles, add water in portions (total of 225 mL) and continue the azeotropic distillation.[1]

Step 3: Acid-Base Extraction and Purification

  • Transfer the product mass back into the reaction vessel using water (50 mL).[1]

  • Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C.[1]

  • Charge an additional 100 mL of concentrated HCl in portions over 2 hours.[1]

  • Cool the solution to 20°C.[1]

  • Carefully add 50% sodium hydroxide solution (520 g) to bring the pH to 11, ensuring the temperature does not exceed 37°C.[1]

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.[1]

  • Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).[1]

  • Combine all organic layers, wash with brine (240 mL), and filter through another Celite pad.[1]

Step 4: Final Product Isolation

  • Dry the combined organic solution over magnesium sulfate (3 g).[1]

  • Filter the solution through a silica gel pad (45 g), eluting with ethyl acetate.[1]

  • Concentrate the eluant by rotary evaporation. During the distillation, add a total of 450 mL of heptane to aid in the precipitation of the solid product.[1]

  • Continue evaporation until only dry solids remain.[1]

  • Slurry the solids with heptane (100 mL), filter, and dry the final product under vacuum at 45°C.[1]

  • The process yields 91.9 g (94%) of this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process from starting materials to the final, purified product.

Synthesis_Workflow Start Start: 4-bromo-2-methylaniline in Chloroform Reagents1 Add Acetic Anhydride Start->Reagents1 < 40°C Reagents2 Add KOAc & Isoamyl Nitrite Reagents1->Reagents2 Stir 50 min Reflux Reflux @ 68°C for 20h (Cyclization) Reagents2->Reflux Distillation Vacuum & Azeotropic Distillation Reflux->Distillation Cool to 25°C AcidBase Acid/Base Workup (HCl then NaOH) Distillation->AcidBase Extraction Ethyl Acetate Extraction AcidBase->Extraction Filter on Celite Purification Drying & Silica Filtration Extraction->Purification Combine & Wash Isolation Rotovap with Heptane & Vacuum Drying Purification->Isolation End Final Product: This compound Isolation->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Handle concentrated hydrochloric acid and 50% sodium hydroxide with extreme care as they are highly corrosive.

  • Chloroform and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper grounding of equipment.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Suzuki-Miyaura coupling protocol for 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Suzuki-Miyaura Coupling Protocol for 5-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its bioisosteric relationship with indole makes it a key building block in medicinal chemistry for the development of agents with anticancer, anti-inflammatory, and anti-HIV properties, among others.[2] The functionalization of the indazole ring is crucial for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds.[3][2]

This palladium-catalyzed reaction enables the efficient coupling of aryl or vinyl halides with organoboron compounds, tolerating a wide range of functional groups under relatively mild conditions.[4][5] this compound is a particularly valuable starting material, as the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity through Suzuki-Miyaura coupling.[6] This allows for the synthesis of 5-aryl-1H-indazoles, a structural motif present in numerous potent therapeutic agents.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound, summarizing reaction conditions and providing a step-by-step experimental guide for researchers in drug discovery and development.

Data Presentation: Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the coupling of this compound and its derivatives with different boronic acids and esters.

EntryCoupling PartnerPd Catalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Ref.
1N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80293[1]
22-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80375[1]
3Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285[5]
44-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)1200.5-1>90[5]
5Various Arylboronic acidsPdCl₂(dppf)·DCM (5)K₂CO₃1,4-Dioxane/H₂O1001275-92[2]
6(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O (3/1.5/0.5)140470[4]
7Various Arylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol1000.4-0.785-97[7]

Experimental Protocols

The following protocols are generalized starting points based on established methodologies for 5-bromo-1H-indazoles.[6] Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a standard method for coupling this compound with various arylboronic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DME, Toluene/Ethanol/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or Schlenk tube), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).[8] Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8]

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 5-aryl-1H-indazole product.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times.[7]

Materials and Reagents:

  • As listed in Protocol 1.

  • Microwave reaction vial with a stir bar.

Procedure:

  • Vial Setup: To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., ethanol or 1,4-dioxane/H₂O).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 25-60 minutes) with stirring.[5][7]

  • Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

G A Setup Reaction Vessel (Indazole, Boronic Acid, Base) B Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Degassed Solvent & Palladium Catalyst B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Reaction Work-up (Quench, Extract) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide ox_add Oxidative Addition ox_add->pd0 R¹-X (this compound) pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl transmetal Transmetalation transmetal->pd2_halide R²-B(OR)₂ (Boronic Acid/Ester) + Base pd2_aryl->pd0 red_elim Reductive Elimination red_elim->pd2_aryl Product R¹-R²

References

Application Notes and Protocols for Heck Coupling Reactions Using 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Heck coupling reaction of 1-(5-bromo-1H-indazol-3-yl)ethanone. This versatile building block is of significant interest in medicinal chemistry, and its derivatization via Heck coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications. The indazole core is a privileged scaffold in numerous biologically active molecules, and the C-C bond formation facilitated by the Heck reaction allows for the introduction of diverse functionalities at the 5-position.[1][2]

Application Notes

The Heck-Mizoroki reaction is a powerful tool for the olefination of aryl halides, offering a reliable method for the formation of carbon-carbon bonds.[3][4] In the context of 1-(5-bromo-1H-indazol-3-yl)ethanone, the bromine atom at the C5 position serves as a synthetic handle for such transformations.[2] This allows for the coupling of this indazole derivative with a wide range of alkenes to generate substituted indazoles with potential applications in drug discovery.

Scope and Limitations:

The Heck coupling reaction is compatible with a variety of functional groups, making it a versatile method for the late-stage functionalization of complex molecules. Electron-deficient olefins, such as acrylates, styrenes, and acrylonitriles, are generally excellent substrates for this reaction. While electron-rich olefins can also be employed, they may require modified reaction conditions.

A potential side reaction to consider is the debromination of the starting material. However, the use of specific additives, such as tetrabutylammonium bromide (TBAB), can help to suppress this undesired pathway.[5] The choice of catalyst, ligand, base, and solvent are all critical parameters that can influence the reaction's efficiency and selectivity.

Key Considerations for Drug Development:

The ability to introduce diverse olefinic moieties onto the indazole scaffold via the Heck reaction is highly valuable for structure-activity relationship (SAR) studies. This allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new drug candidates. The resulting vinyl-substituted indazoles can also serve as intermediates for further chemical transformations, expanding the accessible chemical space for drug discovery programs.

Experimental Protocols

The following is a representative protocol for the Heck coupling of 1-(5-bromo-1H-indazol-3-yl)ethanone with an alkene, adapted from a procedure for the Heck coupling of 3-bromoindazoles.[5]

Materials:

  • 1-(5-bromo-1H-indazol-3-yl)ethanone

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Bromide (NaBr) (optional, as a grinding auxiliary for mechanochemical synthesis)

  • Solvent (e.g., DMF, NMP, or solvent-free under ball-milling conditions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 1-(5-bromo-1H-indazol-3-yl)ethanone (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), triethylamine (1.5 mmol), and tetrabutylammonium bromide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: The vessel is then sealed and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction Conditions (Thermal): If performing the reaction in a solvent, add the desired solvent (e.g., DMF, 5 mL) and heat the mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Conditions (Mechanochemical): For a solvent-free approach, the solid reagents can be combined in a ball-milling apparatus. Sodium bromide can be added as a grinding auxiliary. The mixture is then milled at a specified frequency until the reaction is complete, as monitored by TLC analysis of a small aliquot.[5]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative yields for Heck coupling reactions of various 3-bromoindazoles with different olefins, which can be considered indicative of the expected outcomes for reactions with 1-(5-bromo-1H-indazol-3-yl)ethanone under optimized conditions.[5]

EntryBromo-indazole DerivativeOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-bromo-1-methyl-1H-indazolen-butyl acrylatePd(OAc)₂ / PPh₃TEADMF1001285
23-bromo-1-methyl-1H-indazoleStyrenePd(OAc)₂ / PPh₃TEADMF1201278
33,6-dibromo-1H-indazolen-butyl acrylatePd(OAc)₂ / PPh₃TEADMF1001282
43-bromo-1-(p-methoxybenzyl)-1H-indazoleMethyl acrylatePd(OAc)₂ / PPh₃TEANMP1001091

Visualizations

Heck Coupling Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: 1-(5-bromo-1H-indazol-3-yl)ethanone Alkene Pd(OAc)₂ PPh₃ Base (TEA) TBAB setup Combine reagents in reaction vessel reagents->setup inert Purge with Inert Gas setup->inert heat Heat to 80-120 °C inert->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Solvent Extraction cool->extract purify Column Chromatography extract->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

G Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺ PdII_Aryl->Alkene_Complex Alkene Coordination Sigma_Alkyl [R-Pd(II)L₂]⁺ Alkene_Complex->Sigma_Alkyl Migratory Insertion Hydrido_Complex [H-Pd(II)L₂]⁺ Sigma_Alkyl->Hydrido_Complex β-Hydride Elimination (Product Out) Hydrido_Complex->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck coupling reaction.

References

Sonogashira Coupling of 5-Bromo-1H-Indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-bromo-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, enabling the synthesis of a diverse array of 5-alkynyl-1H-indazole derivatives with significant potential in drug discovery.[1][2][3]

Introduction to Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and its efficiency in creating conjugated systems. These features make it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

Applications in Drug Discovery

The functionalization of the indazole ring system is a key strategy in the development of novel therapeutic agents.[6] The introduction of an alkynyl moiety at the 5-position of the 1H-indazole core can significantly modulate the pharmacological properties of the molecule. Several indazole-based drugs, such as Axitinib, Pazopanib, and Lonidamine, are utilized in cancer therapy, highlighting the importance of this scaffold in oncology.[3][7] The synthesis of 5-alkynyl-1H-indazoles provides a pathway to new chemical entities with potential as kinase inhibitors, anti-proliferative agents, and modulators of other biological targets.[1][8]

Data Presentation: Sonogashira Coupling of this compound Derivatives

The following table summarizes representative examples of the Sonogashira coupling of various this compound derivatives with different terminal alkynes. This data is intended to serve as a guide for reaction optimization and substrate scope exploration.

This compound DerivativeTerminal AlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-1-tosyl-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF7048High
5-Bromo-1-Boc-1H-indazole3-Butyn-1-olPd(PPh₃)₂Cl₂ (5)CuI (10)TEATHF602470[9]
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60-704-12Good
This compound1-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60-704-12Good
This compoundPropargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60-704-12Moderate

Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-Bromo-1-tosyl-1H-indazole (Protected Indazole)[9]

This protocol describes a general procedure for the Sonogashira coupling of a protected this compound derivative.

Materials:

  • 5-Bromo-1-tosyl-1H-indazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (10 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add 5-bromo-1-tosyl-1H-indazole (1 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), CuI (0.2 mmol), and PPh₃ (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of Et₃N/DMF (2:1, 5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 5-alkynyl-1-tosyl-1H-indazole.

Protocol 2: Sonogashira Coupling of this compound (Unprotected Indazole)

This protocol provides a general method for the Sonogashira coupling of an unprotected this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous THF (10 mL) and degassed triethylamine (2.0 mmol).

  • To the stirred solution, add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.[10]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-alkynyl-1H-indazole.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh this compound, Terminal Alkyne, Base setup Combine Reagents in Reaction Vessel under Inert Atmosphere reagents->setup catalyst_prep Prepare Pd-Catalyst and Cu-Cocatalyst catalyst_prep->setup solvent Add Degassed Solvent setup->solvent heating Heat to Reaction Temperature solvent->heating quench Quench Reaction & Aqueous Work-up heating->quench Monitor by TLC extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Sonogashira coupling of this compound derivatives.

Sonogashira_Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Oxidative Addition pd0->pdiia + R-X pd_halide R-Pd(II)-X L₂ (R = Indazolyl) pdiia->pd_halide transmetal Transmetalation pd_halide->transmetal pd_alkynyl R-Pd(II)-C≡CR' L₂ transmetal->pd_alkynyl reductive Reductive Elimination pd_alkynyl->reductive reductive->pd0 Regeneration product R-C≡CR' reductive->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide cu_acetylide->transmetal alkyne H-C≡CR' alkyne->cu_acetylide + CuX, Base base Base base->cu_acetylide

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines. The 5-amino-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The direct amination of 5-bromo-1H-indazole via the Buchwald-Hartwig reaction provides a convergent and highly adaptable strategy for the synthesis of diverse libraries of N-substituted 5-amino-1H-indazoles, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-substituted 5-amino-1H-indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the reductive elimination step and preventing undesirable side reactions.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines, based on data for analogous bromo-indazole systems.[1]

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines [1]

Amine Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineBrettPhos PrecatalystLiHMDSTHF6512-24High
4-MethoxyanilineBrettPhos PrecatalystLiHMDSTHF6512-24High
BenzylamineBrettPhos PrecatalystLiHMDSTHF6512-24High
CyclohexylamineBrettPhos PrecatalystLiHMDSTHF6512-24Good

Yields are categorized as High (>80%), Good (60-80%), Moderate (40-60%), and Low (<40%) based on analogous reactions.

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines [1]

Amine Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineRuPhos PrecatalystLiHMDSTHF6512-24High
N-MethylanilineRuPhos PrecatalystLiHMDSTHF6512-24High
PiperidineRuPhos PrecatalystLiHMDSTHF6512-24High
4-HydroxypiperidineRuPhos PrecatalystLiHMDSTHF6512-24Good

Yields are categorized as High (>80%), Good (60-80%), Moderate (40-60%), and Low (<40%) based on analogous reactions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General Protocol for the Amination of this compound with Primary Amines

Materials:

  • This compound

  • Primary amine

  • BrettPhos precatalyst (e.g., (t-Bu)2P(C6H4)C(C6H5)2Pd G3)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), and the BrettPhos precatalyst (1-2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Add LiHMDS (1 M solution in THF, 2.4 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for the Amination of this compound with Secondary Amines

Materials:

  • This compound

  • Secondary amine

  • RuPhos precatalyst (e.g., (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), and the RuPhos precatalyst (1-2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Add LiHMDS (1 M solution in THF, 2.4 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh this compound, Amine, and Base setup Combine Reagents in Reaction Vessel reagents->setup catalyst_prep Prepare Catalyst System (Pd Precatalyst + Ligand) catalyst_add Add Catalyst System catalyst_prep->catalyst_add inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous Solvent inert->solvent solvent->catalyst_add heating Heat to Reaction Temperature catalyst_add->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)-NR'R''(L) pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_h [Base-H]+ Br- reagents1 This compound (Ar-Br) reagents2 Amine (HNR'R'') base Base

References

Application Notes and Protocols for the Bromination of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the regioselective bromination of indazole-3-carboxylic acid, a critical intermediate in the synthesis of various pharmacologically active compounds. The protocols and data presented are intended to guide researchers in the successful synthesis of 5-bromo-1H-indazole-3-carboxylic acid.

Introduction

Indazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the indazole ring is a key strategy in drug discovery for modulating biological activity. Specifically, bromination introduces a versatile synthetic handle for subsequent modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries. The protocol outlined below describes a reliable method for the synthesis of this compound-3-carboxylic acid, an important building block for drug development.[2][3]

Principles of Regioselectivity

The electrophilic bromination of indazole-3-carboxylic acid is directed by the activating nature of the heterocyclic ring and the directing effects of the existing substituents. The carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the pyrazole ring. However, the fused benzene ring is susceptible to electrophilic substitution. The observed regioselectivity for the C5 position in the described protocol is a result of the electronic properties of the indazole system.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

This protocol details the synthesis of this compound-3-carboxylic acid from indazole-3-carboxylic acid using liquid bromine in glacial acetic acid.[2][4]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

  • Ice water

  • Cold water

Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Dropping funnel

  • Beaker

  • Buchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.[4]

  • Heating: Heat the suspension to 120 °C until a clear solution is formed.[4]

  • Cooling: Cool the solution to 90 °C.[4]

  • Bromine Addition: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Slowly add this solution dropwise to the reaction mixture while maintaining the temperature at 90 °C.[4]

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 90 °C for 16 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature.[4]

  • Precipitation: Pour the cooled solution into ice water and stir for 15 minutes at room temperature. A solid precipitate will form.[4]

  • Filtration and Washing: Filter the solid product using a Buchner funnel, wash it with cold water, and dry it under vacuum at room temperature.[2][4]

  • Product: The resulting product is this compound-3-carboxylic acid, obtained as a white solid.[2][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound-3-carboxylic acid.

ParameterValueReference
Starting MaterialIndazole-3-carboxylic acid[4]
Brominating AgentBromine (Br₂)[4]
SolventGlacial Acetic Acid[4]
Molar Ratio (Substrate:Bromine)1 : 2[4]
Reaction Temperature90 °C[4]
Reaction Time16 hours[4]
Yield 87.5% [2][4]
Product AppearanceWhite Solid[2][4]
¹H NMR (DMSO-d₆) δ (ppm) 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H)[2][4]
ESI-MS (m/z) 242.0 [M+H]⁺[2][4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound-3-carboxylic acid.

Bromination_Workflow Start Indazole-3-carboxylic acid in Glacial Acetic Acid Heat1 Heat to 120°C to Dissolve Start->Heat1 Cool1 Cool to 90°C Heat1->Cool1 AddBr2 Slowly Add Bromine in Glacial Acetic Acid at 90°C Cool1->AddBr2 React Heat at 90°C for 16h AddBr2->React Cool2 Cool to Room Temperature React->Cool2 Precipitate Pour into Ice Water & Stir Cool2->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product This compound-3-carboxylic acid Dry->Product

Caption: Workflow for the synthesis of this compound-3-carboxylic acid.

Alternative Bromination Methods

While the presented protocol is robust for synthesizing the 5-bromo derivative, other methods exist for brominating the indazole core at different positions. For instance, N-Bromosuccinimide (NBS) is often used for regioselective bromination at the C3 or C7 positions, depending on the reaction conditions and substituents on the indazole ring.[5][6] Another method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions for efficient C3 bromination.[7][8][9][10] The choice of brominating agent and conditions is crucial for achieving the desired regioselectivity.[11]

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is heated to high temperatures. Use appropriate caution to prevent burns.

References

Application of 5-bromo-1H-indazole in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its unique structural features, including the indazole core, which is a bioisostere of purine, and the strategically positioned bromine atom, make it an ideal starting material for the synthesis of a diverse range of therapeutic candidates. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of different substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.

This document provides detailed application notes on the utility of this compound in synthesizing potent anti-cancer compounds, focusing on its role in the development of kinase inhibitors, PARP inhibitors, and inducers of apoptosis. Furthermore, it offers comprehensive experimental protocols for the synthesis of key intermediates and final compounds, as well as for the biological evaluation of their anti-cancer activities.

Application Notes

The indazole scaffold is a privileged structure in oncology drug discovery, with several approved drugs, such as Niraparib (a PARP inhibitor), Pazopanib, and Axitinib (kinase inhibitors), featuring this core motif.[1][2] this compound serves as a crucial precursor for the synthesis of numerous indazole-based anti-cancer agents.

1. Synthesis of Kinase Inhibitors:

The dysregulation of protein kinases is a hallmark of many cancers. The indazole nucleus, being an ATP mimic, is an excellent scaffold for designing competitive kinase inhibitors.[3] The bromine atom at the 5-position of this compound allows for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions. These introduced moieties can extend into the solvent-exposed region of the kinase ATP-binding pocket, enhancing both potency and selectivity. Derivatives of this compound have been explored as inhibitors of various kinases, including:

  • Polo-like kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of tumor angiogenesis.[6][7]

2. Synthesis of PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer drugs, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[8][9] this compound is a key starting material in some synthetic routes to potent PARP inhibitors like Niraparib.[10] The indazole core mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP.

3. Induction of Apoptosis:

Many anti-cancer agents exert their therapeutic effect by inducing programmed cell death, or apoptosis. Derivatives of this compound have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins.[11] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade and subsequent cell death.[12][13]

Data Presentation

The anti-proliferative activity of various anti-cancer agents derived from this compound is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative 1H-indazole-3-amine derivatives.

Table 1: In Vitro Anti-proliferative Activity of Mercapto Acetamide-derived Indazole Hybrids (5a-5q) [11]

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Hepatoma) IC50 (µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5b 10.11 ± 0.876.23 ± 0.5413.45 ± 1.2110.23 ± 0.98
5k 12.17 ± 2.85>20>203.32 ± 0.43
5-Fu (Control) 22.10 ± 2.1325.34 ± 2.4318.98 ± 1.9827.56 ± 2.67

Table 2: In Vitro Anti-proliferative Activity of Piperazine-indazole Derivatives (6a-6u) [11]

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Hepatoma) IC50 (µM)
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6b 6.34 ± 0.439.87 ± 0.767.34 ± 0.546.87 ± 0.87
6o 5.15 ± 0.557.89 ± 0.676.54 ± 0.436.12 ± 0.54
5-Fu (Control) 22.10 ± 2.1325.34 ± 2.4318.98 ± 1.9827.56 ± 2.67

Experimental Protocols

A. Synthesis Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate) [5]

This protocol describes the synthesis of the key intermediate, 5-bromo-1H-indazol-3-amine, from 5-bromo-2-fluorobenzonitrile.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 10 eq).

  • Reflux the reaction mixture for 20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-1H-indazol-3-amine.

Protocol 2: General Procedure for the Synthesis of Piperazine-indazole Derivatives (e.g., compound 6o) [11]

This protocol outlines the multi-step synthesis of a representative piperazine-indazole derivative with anti-cancer activity.

Step 1: Suzuki Coupling

  • To a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add the corresponding boronic acid or ester (1.2 eq), Cs2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.1 eq).

  • Heat the mixture at 90 °C under a nitrogen atmosphere for 6 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude Suzuki-coupling product, which can be purified by column chromatography.

Step 2: Acylation

  • To a solution of the Suzuki-coupling product (1.0 eq) in a suitable solvent (e.g., THF), add Na2CO3 (2.0 eq) followed by chloroacetyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry and concentrate the organic layer to obtain the acylated intermediate.

Step 3: Final Coupling with Piperazine

  • To a solution of the acylated intermediate (1.0 eq) in acetonitrile, add K2CO3 (2.0 eq) and the corresponding piperazine derivative (1.2 eq).

  • Reflux the mixture for 5 hours.

  • After cooling, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final piperazine-indazole derivative.

B. Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability [11]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: Cell Cycle Analysis by Flow Cytometry [11]

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Synthesized compound

  • PBS

  • 70% Ethanol (cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining [11]

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Synthesized compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of the test compound for a defined period.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Protocol 6: Western Blot Analysis for Apoptosis-Related Proteins [12][13]

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • Synthesized compound

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Intermediate Intermediate This compound->Intermediate Reaction 1 Final Compound Final Compound Intermediate->Final Compound Reaction 2 Cell_Viability Cell Viability Assay (MTT) Final Compound->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry, Western Blot) Final Compound->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Final Compound->Cell_Cycle_Analysis parp_inhibition DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse stalled at Indazole_Derivative Indazole Derivative (e.g., Niraparib) Indazole_Derivative->PARP inhibits DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cells DNA_DSB->HR_Proficient repaired in HR_Deficient HR Deficient Cells (e.g., BRCA mutant) DNA_DSB->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death vegfr_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Endothelial Cell Migration VEGFR2->Migration Indazole_Kinase_Inhibitor Indazole Kinase Inhibitor Indazole_Kinase_Inhibitor->VEGFR2 inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Endothelial Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Endothelial Cell Survival AKT->Survival Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis apoptosis_pathway Indazole_Derivative Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 downregulates Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pore in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Using 5-bromo-1H-indazole to develop synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request.

Providing detailed application notes and protocols for the synthesis of synthetic cannabinoids using 5-bromo-1H-indazole falls under the category of facilitating the production of harmful and controlled substances. My safety policies strictly prohibit generating content that provides step-by-step instructions or recipes for creating high-potency narcotics or their precursors.

My purpose is to be helpful and harmless, and providing information that could be used to create dangerous substances would be a violation of this core principle. The potential for misuse of this information is significant and outweighs any potential legitimate research application in this context.

It is important to handle chemical research, especially concerning controlled substances, with extreme caution and within the strict confines of the law and ethical guidelines. Information regarding the synthesis of such compounds should be sourced from and handled by authorized and qualified personnel in appropriate, regulated laboratory settings.

Application Notes and Protocols for the N-alkylation of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in numerous therapeutic drugs. The synthesis of N-alkylated indazoles is a crucial step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, presenting considerable challenges in synthesis and purification.[1] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of 5-bromo-1H-indazole, a common intermediate in drug discovery.

The regioselectivity of these reactions is highly dependent on the choice of base, solvent, and alkylating agent.[1] Generally, the direct alkylation of 1H-indazoles results in a mixture of N-1 and N-2 substituted products.[2] The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the formation of N-1 alkylated products under specific conditions.[1][2]

Protocol 1: Selective N-1 Alkylation of this compound

This protocol is optimized for the selective alkylation at the N-1 position of the indazole ring, which is often favored by using a strong base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for N-1 selective indazole alkylation.[3][4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[1]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[1]

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 volumes).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated this compound.[1]

Protocol 2: N-2 Alkylation of this compound (Mitsunobu Reaction)

The Mitsunobu reaction is a reliable method for achieving selective N-2 alkylation of indazoles.[1] This protocol utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]

  • Concentration: Remove the solvent under reduced pressure.[1]

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[1]

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of substituted indazoles under various conditions, providing an indication of the expected regioselectivity and yield.

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99 : 1 (N-1)>90
This compound-3-carboxylateIsopropyl iodideNaH / DMFRT38 : 4684
This compound-6-carboxylate1-Bromo-2-methylpropaneK₂CO₃ / DMF12047 : 2572

Data sourced from multiple studies for comparative purposes.[1][2][5]

Visualizations

Below are diagrams illustrating the experimental workflows for the N-alkylation of this compound.

N1_Alkylation_Workflow start This compound in Anhydrous THF deprotonation Add NaH at 0°C, then warm to RT start->deprotonation alkylation Add Alkylating Agent (R-X) deprotonation->alkylation reaction Stir at RT or 50°C alkylation->reaction workup Quench (NH4Cl), Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product N-1 Alkylated This compound purification->product

Caption: Workflow for Selective N-1 Alkylation.

N2_Alkylation_Workflow start This compound, Alcohol (R-OH), PPh3 in Anhydrous THF addition Add DIAD or DEAD at 0°C start->addition reaction Warm to RT, Stir Overnight addition->reaction purification Concentration & Column Chromatography reaction->purification product N-2 Alkylated This compound purification->product

Caption: Workflow for N-2 Alkylation (Mitsunobu).

References

Application Notes and Protocols: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazole-3-carboxylic acid is a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable scaffold for synthesizing a range of bioactive molecules. This compound is particularly significant as a building block for potent therapeutics, including anti-cancer agents and 5-HT3 receptor antagonists for managing chemotherapy-induced nausea and vomiting.[1][2] The indazole core is a bioisostere of indole, and functionalization at the 3-position with a carboxylic acid group provides a versatile handle for further chemical modifications.[1] This document provides a detailed protocol for the synthesis of this compound-3-carboxylic acid via electrophilic bromination of indazole-3-carboxylic acid, along with its applications in drug discovery.

Applications in Drug Development

The unique chemical architecture of this compound-3-carboxylic acid makes it an essential component in the development of targeted therapies.

  • 5-HT3 Receptor Antagonists: This compound is a key precursor for synthesizing selective 5-HT3 receptor antagonists, such as granisetron.[1] These agents are critical in oncology supportive care to prevent and treat nausea and vomiting induced by chemotherapy and radiation.[1] The antagonists block serotonin from binding to 5-HT3 receptors in the nervous system, which are involved in the vomiting reflex.[3]

  • Protein Kinase Inhibitors: Derivatives of this compound-3-carboxylic acid are utilized as protein kinase inhibitors.[4] These targeted therapies are at the forefront of cancer treatment, as they can selectively block the enzymatic activity of protein kinases that drive cancer cell proliferation, survival, and migration.[4][5]

  • Biochemical Research: It is used in research to investigate enzyme inhibition and receptor binding, which aids in understanding biological pathways and developing novel therapeutic agents for a variety of diseases, including cancer and neurological disorders.[2]

Biological Signaling Pathways

Mechanism of 5-HT3 Receptor Antagonists

Derivatives of this compound-3-carboxylic acid are used to synthesize 5-HT3 receptor antagonists. These drugs competitively block serotonin (5-HT) from binding to its receptor, which is a ligand-gated ion channel. This action prevents the influx of cations and subsequent neuronal depolarization, thereby inhibiting the signaling cascade that leads to emesis (vomiting).[3][6]

G cluster_pre Normal Signaling cluster_post Inhibition Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds IonChannel Ion Channel Opening (Na+, K+, Ca2+ influx) Receptor->IonChannel Depolarization Neuronal Depolarization IonChannel->Depolarization Signal Signal to Vomiting Center Depolarization->Signal Antagonist 5-HT3 Antagonist (e.g., Granisetron) BlockedReceptor 5-HT3 Receptor (Blocked) Antagonist->BlockedReceptor Competitively Binds NoChannel Ion Channel Remains Closed BlockedReceptor->NoChannel NoSignal Emesis Inhibited NoChannel->NoSignal

Caption: Simplified pathway of 5-HT3 receptor signaling and its inhibition.

General Mechanism of Protein Kinase Inhibitors

In many cancers, protein kinases are constitutively active, leading to uncontrolled cell growth. Protein kinase inhibitors (PKIs), often developed from scaffolds like this compound-3-carboxylic acid, act by blocking the ATP-binding site of the kinase. This action prevents the phosphorylation of target proteins, thereby interrupting the downstream signaling pathways that promote cell proliferation and survival.[7][8]

G cluster_cancer Cancer Cell Signaling cluster_inhibition Inhibition by PKI GF Growth Factor PKR Protein Kinase Receptor GF->PKR P_PKR Phosphorylated Receptor (Active) PKR->P_PKR Dimerization & Autophosphorylation ATP_cancer ATP ATP_cancer->P_PKR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_PKR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation PKI Protein Kinase Inhibitor (PKI) PKR_inhib Protein Kinase Receptor PKI->PKR_inhib Binds to ATP Site No_Phos Phosphorylation Blocked PKR_inhib->No_Phos No_Signal Apoptosis & Reduced Proliferation No_Phos->No_Signal

Caption: General mechanism of a protein kinase inhibitor in cancer therapy.

Experimental Protocols

Synthesis of this compound-3-carboxylic acid from Indazole-3-carboxylic acid

This protocol details the synthesis via electrophilic bromination of the indazole ring.[9]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial Acetic Acid

  • Bromine

  • Ice water

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.[9]

  • Heating: Heat the suspension to 120 °C until a clear solution is formed.[9]

  • Cooling: Cool the solution to 90 °C.[9]

  • Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.[9]

  • Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.[9]

  • Precipitation: After the reaction is complete, cool the solution to room temperature. Pour the solution into ice water and stir for 15 minutes to precipitate the product.[9]

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum at room temperature.[9]

  • Product: The final product is this compound-3-carboxylic acid, obtained as a white solid.[9]

Data Presentation

The following table summarizes the quantitative data from the synthesis protocol.

ParameterValueReference
Starting MaterialIndazole-3-carboxylic acid[9]
ReagentsBromine, Glacial Acetic Acid[9]
ProductThis compound-3-carboxylic acid[9]
AppearanceWhite Solid[9]
Yield87.5%[9]
¹H NMR (DMSO-d₆) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H)[9]
ESI-MS m/z 242.0 [M+H]⁺[9]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound-3-carboxylic acid.

G Start Start: Indazole-3-carboxylic acid in Glacial Acetic Acid Heat1 Heat to 120°C to dissolve Start->Heat1 Cool1 Cool to 90°C Heat1->Cool1 AddBr2 Add Bromine Solution (in Acetic Acid) at 90°C Cool1->AddBr2 React Heat at 90°C for 16 hours AddBr2->React Cool2 Cool to Room Temperature React->Cool2 Precipitate Pour into Ice Water & Stir for 15 min Cool2->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry End End: Pure this compound-3-carboxylic acid Dry->End

Caption: Workflow for the synthesis of this compound-3-carboxylic acid.

References

Troubleshooting & Optimization

Preventing formation of 2H-indazole isomer during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the undesired 2H-indazole isomer during synthesis.

Troubleshooting Guide: Minimizing 2H-Indazole Formation

This guide is designed to help you identify and resolve common issues leading to the formation of the 2H-indazole isomer.

Q1: I am observing a significant amount of the 2H-indazole isomer in my reaction product. What are the likely causes and how can I favor the formation of the 1H-isomer?

A1: The formation of the 2H-indazole isomer is a common challenge, often arising from a lack of regioselectivity in N-alkylation or N-arylation reactions. The 1H-indazole is typically the thermodynamically more stable isomer, while the 2H-indazole is often the kinetic product.[1][2] The key to minimizing the 2H-isomer lies in carefully controlling the reaction conditions to favor thermodynamic equilibrium.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for the formation of the kinetic 2H-product.[1][3]Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the thermodynamically more stable 1H-isomer.[3]
Suboptimal Base/Solvent System The choice of base and solvent significantly impacts the nucleophilicity of the N1 and N2 positions of the indazole anion, thereby affecting the final isomer ratio.[1]For N-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for the N1 position.[4][5]
Prolonged Reaction Time Extended reaction times, especially under conditions that can facilitate a reversible process, may allow for the gradual isomerization of the desired 1H-product to the 2H-isomer if the latter is somehow stabilized.[1][3]Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]
Steric and Electronic Effects of Substituents The position and nature of substituents on the indazole ring can influence the regioselectivity of N-alkylation. For instance, bulky substituents at the C7 position can sterically hinder N1-alkylation, leading to a higher proportion of the N2-isomer. Conversely, electron-withdrawing groups at C7 can favor N2-alkylation electronically.[4][5]If possible, consider a synthetic route where the key N-alkylation or N-arylation step is performed on an indazole intermediate with a different substitution pattern that favors N1-functionalization.
Isomerization during Workup and Purification Acidic or basic conditions during aqueous workup, or high temperatures during solvent evaporation or column chromatography, can induce isomerization.[3]Use neutral workup conditions and avoid excessive heating during purification. Use techniques like flash chromatography at room temperature with a suitable eluent system.

Q2: My N-alkylation of a substituted 1H-indazole is producing a difficult-to-separate mixture of N1 and N2 isomers. What strategies can I employ to improve the N1-selectivity?

A2: Achieving high N1-selectivity in the alkylation of substituted indazoles is a common challenge. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[5]

Strategies to Enhance N1-Selectivity:

Strategy Detailed Protocol and Explanation
Optimized Base and Solvent Combination The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) as a solvent is a well-established method for promoting N1-alkylation.[4][5] Protocol: To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the 1H-indazole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.[6]
Influence of Substituents The electronic nature of substituents on the indazole ring can significantly direct the site of alkylation. Electron-donating groups generally favor N1-alkylation, while electron-withdrawing groups, particularly at the C7 position, can lead to increased formation of the N2-isomer.[5]
Alternative N1-Selective Methods If direct alkylation proves problematic, consider alternative synthetic strategies that are inherently N1-selective. These include: - Reductive Acetylation-Deacetoxylation: This two-step process involves N1-acylation followed by reduction, which can provide regioselective access to N1-alkylindazoles.[4][5] - Use of N-Alkyl or N-Arylhydrazines: Incorporating the desired N1-substituent into the hydrazine precursor before the indazole ring formation ensures complete regioselectivity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of 1H- and 2H-indazole isomers?

A1: The existence of 1H- and 2H-indazole isomers is due to the presence of two nitrogen atoms in the pyrazole ring fused to the benzene ring, a phenomenon known as annular tautomerism.[2] The hydrogen atom on the nitrogen can reside on either nitrogen atom, leading to the two tautomeric forms. The 1H-indazole, with the hydrogen on the nitrogen adjacent to the benzene ring, is generally the more thermodynamically stable tautomer.[2][4]

Q2: Are there any synthetic methods that completely avoid the formation of the 2H-indazole isomer?

A2: Yes, several modern synthetic methods have been developed to achieve high regioselectivity and avoid the formation of isomeric mixtures. These include:

  • Silver(I)-Mediated Intramolecular Oxidative C-H Amination: This method provides an efficient route to 3-substituted 1H-indazoles from arylhydrazones with high regioselectivity.[7]

  • Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling: This catalytic system enables the regioselective synthesis of substituted 1H-indazoles.[8]

  • [3+2] Cycloaddition Reactions: The reaction of sydnones with arynes can be a clean method for the synthesis of 2H-indazoles, and by choosing appropriate starting materials, analogous strategies can be tailored to selectively yield 1H-indazoles.[9]

Q3: How can I confirm the identity of the 1H- and 2H-indazole isomers?

A3: The unequivocal identification of 1H- and 2H-indazole isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. Specific differences in the chemical shifts of the protons and carbons of the indazole core allow for their distinction. For example, in the 13C NMR spectrum, the C7 and C7a signals are significantly more deshielded in the N2-isomer compared to the N1-isomer.[2] Two-dimensional NMR techniques like HMBC and NOESY can provide further confirmation of the connectivity and spatial relationships within the molecule.

Experimental Protocols

Protocol 1: Regioselective N1-Methylation of 6-Bromo-1H-indazole [6]

This protocol outlines the N-methylation of 6-bromo-1H-indazole, which favors alkylation at the N1 position under these specific conditions.

Materials and Reagents:

  • 6-Bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-1H-indazole.

Data Summary

Table 1: Effect of Base and Solvent on the N1/N2 Regioselectivity of Indazole Alkylation

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
Unsubstitutedn-Pentyl bromideNaHTHF>99:1[5]
3-COMen-Pentyl bromideNaHTHF>99:1[5]
3-tert-Butyln-Pentyl bromideNaHTHF>99:1[5]
7-NO₂n-Pentyl bromideNaHTHF4:96[5]
7-CO₂Men-Pentyl bromideNaHTHF4:96[5]

Visualizations

Reaction_Pathways cluster_1H 1H-Indazole Pathway (Thermodynamic Control) cluster_2H 2H-Indazole Pathway (Kinetic Control) Indazole_anion Indazole_anion Transition_State_1 Transition_State_1 Indazole_anion->Transition_State_1 Lower Energy Transition_State_2 Transition_State_2 Indazole_anion->Transition_State_2 Higher Energy 1H_Product 1H-Indazole Transition_State_1->1H_Product More Stable 2H_Product 2H-Indazole Transition_State_2->2H_Product Less Stable Indazole Indazole Indazole->Indazole_anion Base Troubleshooting_Workflow Start High 2H-Isomer Formation Check_Temp High Reaction Temperature? Start->Check_Temp Check_Base_Solvent Optimal Base/ Solvent? Check_Temp->Check_Base_Solvent No Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp Yes Check_Time Prolonged Reaction Time? Check_Base_Solvent->Check_Time Yes Solution_Base_Solvent Use NaH in THF Check_Base_Solvent->Solution_Base_Solvent No Check_Workup Harsh Workup Conditions? Check_Time->Check_Workup No Solution_Time Monitor Reaction and Quench Promptly Check_Time->Solution_Time Yes Solution_Workup Use Neutral Workup Check_Workup->Solution_Workup Yes End Minimized 2H-Isomer Check_Workup->End No Solution_Temp->Check_Base_Solvent Solution_Base_Solvent->Check_Time Solution_Time->Check_Workup Solution_Workup->End

References

Optimizing temperature for 5-bromo-1H-indazole cyclization reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-bromo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the cyclization reaction, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization strategies for synthesizing this compound?

A1: The synthesis of this compound can be achieved through several cyclization pathways, primarily depending on the starting materials. Common methods include:

  • Hydrazine Condensation/Cyclization: This is a widely used method involving the reaction of a substituted o-halobenzaldehyde (e.g., 5-bromo-2-fluorobenzaldehyde) or a related ketone with hydrazine. The reaction typically proceeds via an intermediate hydrazone which then undergoes intramolecular cyclization.

  • Intramolecular Ullmann-Type Reaction: This approach involves a copper-catalyzed intramolecular C-N bond formation. A precursor, often a hydrazone derived from an ortho-haloaryl aldehyde, is cyclized in the presence of a copper catalyst. Temperature control is critical for achieving optimal yields in this reaction.[1][2][3][4]

  • Jacobson Indazole Synthesis: This classic method involves the diazotization of an o-toluidine derivative (e.g., 4-bromo-2-methylaniline) followed by cyclization. This process can be exothermic and requires strict temperature control, especially during the diazotization step.[5]

Q2: My cyclization reaction yield is low. Could the reaction temperature be the issue?

A2: Yes, suboptimal reaction temperature is a primary cause of low yields in indazole synthesis.[6] The ideal temperature is highly dependent on the specific cyclization method.

  • Too Low: Insufficient temperature can lead to an incomplete or slow reaction, leaving significant amounts of starting material.

  • Too High: Excessive heat can promote the formation of side products and lead to the decomposition of reactants or the final product.[7] For some routes, high temperatures can also lead to the formation of undesired regioisomers.

Q3: What are the typical optimal temperature ranges for common this compound cyclization reactions?

A3: Optimal temperature ranges vary by reaction type:

  • For hydrazine cyclizations starting from precursors like 4-bromo-2-methylaniline, a reflux temperature of around 68°C has been reported for the initial steps, with subsequent heating to 50-55°C during workup.[6] Other protocols involving hydrazine suggest a broader range of 80-120°C is often effective.[8]

  • For Ullmann-type cyclizations , extensive temperature screening is often necessary.[1] Successful reactions have been reported at temperatures ranging from 55°C to 150°C, depending on the specific substrate, catalyst, and ligand system used.[2][9]

  • For syntheses proceeding via the Jacobson route , the initial diazotization is highly exothermic and must be kept at low temperatures (e.g., 1-4°C), while the subsequent cyclization may require controlled warming to 40-45°C.[5]

Q4: Are there any specific safety concerns related to temperature during this synthesis?

A4: Absolutely. Certain synthetic routes, particularly those involving diazotization (like the Jacobson synthesis), are highly exothermic. Poor temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, generating excessive heat and gas.[5] It is crucial to use an adequate cooling system and monitor the internal reaction temperature closely. Always conduct a thorough safety review and consider performing reaction calorimetry before attempting large-scale synthesis.[5]

Troubleshooting Guide: Low Yield in Cyclization Step

This guide provides a logical workflow to diagnose and resolve issues with low product yield where temperature is a suspected cause.

Issue: The yield of this compound from the cyclization step is lower than expected.

Step 1: Analyze the Reaction Profile
  • Question: Have you confirmed the presence of starting material, the desired product, and any impurities in your crude reaction mixture (e.g., by TLC or LC-MS)?

    • Scenario A: Significant Starting Material Remains: This suggests incomplete conversion. The reaction temperature may be too low or the reaction time too short.

      • Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress. Consider extending the reaction time. For some base-mediated reactions, lowering the temperature can unexpectedly decrease yield, so optimization is key.[10]

    • Scenario B: Little Starting Material, Low Product Yield, and Multiple Side Products: This indicates that the reaction temperature may be too high, causing decomposition or promoting side reactions.[7]

      • Solution: Decrease the reaction temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate often improves purity and yield. For example, studies on similar indazole syntheses show yields decreasing at temperatures above 110°C due to side reactions.[7]

    • Scenario C: Reaction is clean but conversion is low: The issue might not be temperature alone. Consider the efficiency of your reagents (e.g., hydrazine quality, catalyst activity) and ensure an inert atmosphere if required by the reaction type (e.g., Ullmann coupling).

Step 2: Method-Specific Temperature Optimization
  • If using Hydrazine Condensation:

    • Problem: Low conversion.

    • Troubleshooting: Ensure the temperature is high enough to drive off water formed during hydrazone formation and facilitate the subsequent ring closure. A range of 80-120°C is a good starting point for optimization.[8]

  • If using an Ullmann-Type Reaction:

    • Problem: Poor reactivity or multiple byproducts.

    • Troubleshooting: This reaction is highly sensitive to temperature, as well as the choice of ligand and base. A systematic screening of temperatures (e.g., from 80°C to 140°C) is highly recommended to find the optimal balance between reaction rate and product purity.[1][9]

Step 3: Verify Experimental Setup
  • Question: Is your temperature measurement accurate?

    • Action: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture to measure the internal temperature. The external bath temperature can differ significantly, especially during exothermic events.[5]

Data Presentation

The following table summarizes data adapted from a study on a catalyst-free indazole synthesis, illustrating the critical impact of temperature on reaction yield. While not specific to this compound, it demonstrates a common trend observed in such cyclizations.

Table 1: Effect of Temperature on Indazole Synthesis Yield

EntryTemperature (°C)Yield (%)Observations
18065Incomplete conversion.
29078Improved conversion rate.
310089Good yield, reaction nearing completion.
411095Optimal temperature identified.
512082Decreased yield, evidence of side product formation by TLC.[7]

Data adapted from a study on a related indazole synthesis to illustrate the general principle.[7]

Experimental Protocols

Protocol 1: Cyclization of 4-Bromo-2-methylaniline via Diazotization (Jacobson-Type Synthesis)

This protocol is based on a common route for indazole synthesis and emphasizes critical temperature control points.

1. Diazotization (Strict Low-Temperature Control):

  • In a reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., chloroform with acetic anhydride).

  • Cool the mixture to below 5°C in an ice-salt bath.

  • Slowly add a solution of isoamyl nitrite (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the diazonium intermediate is highly exothermic.[5]

2. Cyclization:

  • After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

  • Slowly warm the reaction mixture to room temperature, then heat to reflux (approx. 68°C in chloroform) for 18-20 hours.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature (25°C).

  • Distill the solvent under reduced pressure at 30-40°C.[6]

  • The crude product is then typically subjected to an acidic workup, which may involve heating to 50-55°C, followed by neutralization and extraction.[6]

  • Purify the resulting solid by recrystallization or column chromatography. Dry the final product under vacuum at approximately 45°C.[6]

Visualizations

Troubleshooting Workflow Diagram

G start Low Yield in Cyclization Reaction check_profile Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_profile sub1 High Starting Material (SM) check_profile->sub1 A sub2 Low SM, Multiple Side Products check_profile->sub2 B sub3 Clean Reaction, Low Conversion check_profile->sub3 C sol1 Temp Too Low. Increase Temp Gradually (e.g., +10°C). Extend Reaction Time. sub1->sol1 sol2 Temp Too High. Decrease Temperature. Find Lowest Temp for Reasonable Rate. sub2->sol2 sol3 Check Reagent Quality & Reaction Atmosphere (e.g., Inert Gas). sub3->sol3 end_node Re-run Optimized Reaction sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for low yield in the this compound cyclization.

References

Troubleshooting incomplete hydrazone cyclization in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of indazoles, with a specific focus on the critical hydrazone cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cyclizing hydrazones to form indazoles?

A1: The primary methods for cyclizing hydrazones to indazoles include intramolecular Ullmann-type reactions, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed C-H activation.[1][2] Copper and palladium are common catalysts for these transformations.[3][4] The choice of method often depends on the substitution pattern of the starting materials.[2]

Q2: What are the typical side reactions observed during hydrazone cyclization for indazole synthesis?

A2: Common side reactions can include the formation of undesired SNAr products, hydrazone and dimer formation, and Wolf-Kishner reduction of the aldehyde/ketone functionality.[1][4][5] The reaction conditions, such as temperature and the choice of base, play a critical role in minimizing these side reactions.[1][6]

Q3: How does the substitution pattern on the aromatic ring affect the cyclization reaction?

A3: The electronic nature of the substituents on the aromatic ring significantly influences the cyclization. Electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr) type cyclizations.[2] The position of substituents is also crucial, as steric hindrance can impede the reaction.

Troubleshooting Guides

Problem 1: Incomplete or No Cyclization of the Hydrazone

You have successfully formed the hydrazone intermediate, but the subsequent cyclization to the indazole is not proceeding or is giving very low yields.

The temperature is a critical parameter for the cyclization step.[1] It may be too low to overcome the activation energy of the reaction or too high, leading to decomposition or side reactions.[6]

  • Suggested Solution: Optimize the reaction temperature. Start with the temperature reported in a similar literature procedure and then screen a range of temperatures. For instance, in a copper-catalyzed Ullmann reaction, temperatures are critical for achieving optimal yields.[1]

Temperature (°C)Reaction Time (min)Yield (%)Reference
Ambient12023[7]
8030>95[7]
110-Optimized[6]
>110-Decreased[6]

The solvent can significantly impact the reaction's success. For example, in some Ullmann-type reactions, 2-MeTHF has been found to be effective.[1]

  • Suggested Solution: Screen a variety of solvents. A study on the synthesis of 1H-indazoles found that DMSO gave the best yield compared to other solvents like ethanol, methanol, THF, and toluene.[8]

SolventYield (%)
DMSO92
Ethanol65
Methanol60
THF45
Toluene40
Water75
Data adapted from a study on lemon peel powder catalyzed synthesis under ultrasound irradiation.[8][9]

The choice of catalyst and base is crucial, especially in cross-coupling reactions like the Ullmann cyclization.[1][10] The basicity, nucleophilicity, and stoichiometry of the base can all affect the reaction outcome.[1]

  • Suggested Solution: Screen different catalysts and bases. For copper-catalyzed reactions, CuI, Cu2O, and Cu(OAc)2 are commonly used.[3][11] For palladium-catalyzed reactions, ligands such as dppf can be employed with bases like Cs2CO3.[4]

CatalystBaseYield (%)Reference
Cu(OAc)2·H2O--[3]
Cu2O--[11]
Pd(OAc)2/dppfCs2CO3-[4]
Lemon Peel Powder-92[9]
Problem 2: Formation of Significant Side Products

The desired indazole is formed, but significant amounts of side products, such as SNAr products or reduced impurities, are also present.

In the synthesis of certain substituted indazoles, an undesired intermolecular SNAr reaction can compete with the desired intramolecular cyclization.[1]

  • Suggested Solution: Control the reaction temperature and time during hydrazone formation to minimize the formation of the SNAr byproduct.[1]

When using hydrazine for the cyclization of o-fluorobenzaldehydes, a competitive Wolf-Kishner reduction can lead to the formation of fluorotoluenes as a side product.[5]

  • Suggested Solution: Utilize O-methyloxime derivatives of the benzaldehydes. This strategy has been shown to effectively eliminate the competitive Wolf-Kishner reduction.[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular Ullmann Cyclization [1][10]

  • Hydrazone Formation: The starting aldehyde is condensed with methyl hydrazine. The reaction conditions (solvent, temperature, and time) should be carefully controlled to minimize the formation of SNAr byproducts.[1]

  • Cyclization: The formed hydrazone is subjected to an intramolecular Ullmann reaction. An extensive screening of the copper catalyst, base (considering basicity, nucleophilicity, and stoichiometry), and reaction temperature is critical to optimize the yield.[1]

  • Purification: The desired indazole product can be purified through methods like steam distillation.[1]

Visualizations

Indazole_Synthesis_Pathway Start o-Haloaryl Aldehyde/Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Indazole Indazole Product Hydrazone->Indazole Cyclization (e.g., Ullmann, SNAr) SideProduct Side Products (e.g., SNAr, Reduction) Hydrazone->SideProduct Side Reactions

Caption: General reaction pathway for indazole synthesis.

Troubleshooting_Workflow Start Incomplete Cyclization CheckTemp Is Temperature Optimized? Start->CheckTemp CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent Yes OptimizeTemp Screen Temperature Range CheckTemp->OptimizeTemp No CheckCatalyst Is Catalyst/Base System Effective? CheckSolvent->CheckCatalyst Yes OptimizeSolvent Screen Solvents (e.g., DMSO, 2-MeTHF) CheckSolvent->OptimizeSolvent No OptimizeCatalyst Screen Catalysts & Bases (e.g., CuI, Pd(OAc)2, Cs2CO3) CheckCatalyst->OptimizeCatalyst No Success Successful Cyclization CheckCatalyst->Success Yes OptimizeTemp->CheckSolvent OptimizeSolvent->CheckCatalyst OptimizeCatalyst->Success

Caption: Troubleshooting workflow for incomplete cyclization.

References

How to avoid tar formation in 5-bromo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating tar formation and other side reactions when working with 5-bromo-1H-indazole.

Troubleshooting Guides & FAQs

This guide addresses common issues encountered during the functionalization of this compound and offers potential solutions to improve reaction outcomes and minimize the formation of tarry byproducts.

N-Alkylation Reactions

Question: My N-alkylation of this compound is producing a dark, tarry mixture that is difficult to purify, along with a mixture of N1 and N2 isomers. How can I improve this reaction?

Answer: Tar formation and poor regioselectivity are common challenges in the N-alkylation of indazoles. The formation of a complex mixture is often due to side reactions promoted by harsh conditions or inappropriate choice of reagents. The key to a clean reaction is to use conditions that favor a single isomer and minimize degradation.

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is a critical factor for controlling regioselectivity and minimizing side reactions. For preferential N1 alkylation, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective.[1][2] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1] For N2 alkylation, Mitsunobu conditions (e.g., PPh3, DIAD/DEAD) can be employed.

  • Reaction Temperature: Elevated temperatures can lead to decomposition and tar formation. It is advisable to start the reaction at a lower temperature (e.g., 0 °C for the addition of base) and then slowly warm to room temperature or slightly above, while monitoring the reaction progress.[1]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents can be aggressive and lead to multiple side products. If possible, use alkyl bromides or tosylates.[1]

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.[1][3]

Quantitative Data on N-Alkylation Conditions:

SubstrateAlkylating AgentBaseSolventTemperatureN1:N2 Ratio (% Yield)Reference
This compoundIsobutyl bromideK₂CO₃DMF120 °C58:42[1]
This compoundEthyl bromideCs₂CO₃DMFRoom Temp.1.2:1 (N1:N2)[3]
Methyl this compound-3-carboxylateIsopropyl iodideNaHDMFRoom Temp.38:46[1][4]
Methyl this compound-3-carboxylateEthyl tosylateCs₂CO₃Dioxane90 °C96% yield of N1[1][5]

Detailed Experimental Protocol: N1-Alkylation using NaH/THF

Objective: To achieve regioselective N1-alkylation of a substituted 1H-indazole.

Materials:

  • Substituted 1H-indazole (e.g., this compound) (1.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent dropwise to the mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated indazole.[1]

Troubleshooting Workflow for N-Alkylation

start Tar Formation or Isomer Mixture in N-Alkylation check_base_solvent Evaluate Base and Solvent (e.g., NaH in THF for N1) start->check_base_solvent check_temp Optimize Temperature (Start at 0°C, then warm) check_base_solvent->check_temp If still issues check_alkylating_agent Consider Alkylating Agent (e.g., use bromide or tosylate) check_temp->check_alkylating_agent If still issues purification Purify via Column Chromatography check_alkylating_agent->purification end Clean Product purification->end

Caption: Troubleshooting workflow for N-alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving low yields and a lot of dark, insoluble material (tar). What could be the cause?

Answer: Low conversion and tar formation in palladium-catalyzed cross-coupling reactions can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions like hydrodehalogenation. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[6]

Troubleshooting Strategies:

  • Catalyst and Ligand System: The choice of catalyst and ligand is crucial. For Suzuki-Miyaura couplings, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is often a good choice.[3][7] For Buchwald-Hartwig aminations with unprotected indazoles, bulky biarylphosphine ligands like RuPhos or BrettPhos can be effective.[6]

  • Base Selection: The base plays a critical role. For Suzuki reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[3][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as LiHMDS is often preferred.[6]

  • Solvent and Temperature: Anhydrous solvents are important. For Suzuki couplings, dimethoxyethane (DME) or a mixture of 1,4-dioxane and water can be used, typically at temperatures around 80-100 °C.[3][8] For Buchwald-Hartwig aminations, THF is a common solvent with temperatures around 65 °C.[9]

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is critical to prevent catalyst oxidation and subsequent decomposition.

  • N-H Protection: If other strategies fail, protecting the indazole N-H with a group like tert-butyloxycarbonyl (Boc) can prevent interference with the catalytic cycle.[6]

Quantitative Data on Suzuki-Miyaura Coupling Conditions:

CatalystBaseSolventTemperatureYieldReference
Pd(dppf)Cl₂K₂CO₃DME80 °CHigh Yield[3]
Pd(dppf)₂Cl₂Cs₂CO₃1,4-dioxane/H₂O90 °CGood Yield[7]
Pd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140 °C (Microwave)Good to Excellent[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-1H-indazoles from this compound.

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)

  • Potassium carbonate (2.0 mmol)

  • Anhydrous Dimethoxyethane (DME) (10 mL)

  • Water (2.5 mL)

Procedure:

  • To a solution of the bromo indazole and Pd(dppf)Cl₂ in anhydrous DME, stir under a flow of argon for 1 hour.

  • Sequentially add the arylboronic acid in anhydrous DME and potassium carbonate in water.

  • Heat the mixture to 80 °C for 2 hours and then allow it to cool.

  • Pour the reaction mixture into an aqueous saturated NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.[3]

Troubleshooting Workflow for Low Conversion in Cross-Coupling Reactions

start Low Conversion or Tar Formation in Cross-Coupling check_catalyst Check Catalyst/Ligand System (e.g., Pd(dppf)Cl₂ for Suzuki) start->check_catalyst check_base Evaluate Base Choice (e.g., K₂CO₃, Cs₂CO₃) check_catalyst->check_base If still low yield check_reagents Verify Reagent Purity & Degassing check_base->check_reagents If still low yield optimize_conditions Optimize Temp. & Time check_reagents->optimize_conditions If still low yield protect_nh Consider N-H Protection (e.g., BOC group) optimize_conditions->protect_nh If still low yield end Improved Yield protect_nh->end

Caption: Troubleshooting workflow for cross-coupling reactions of this compound.

Minimizing Hydrodehalogenation

Question: My cross-coupling reaction is producing a significant amount of the dehalogenated byproduct (1H-indazole). How can I prevent this?

Answer: The formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings.[6] This can occur through various pathways, including protonolysis of the organopalladium intermediate.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.

  • Base Choice: A less nucleophilic and stronger base might be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.[9]

  • Ligand Selection: A less sterically hindered ligand might reduce the likelihood of this side reaction.[9]

By systematically addressing these common issues, researchers can significantly improve the outcome of reactions involving this compound, leading to higher yields, easier purifications, and a reduction in the formation of intractable tarry byproducts.

References

Technical Support Center: Regioselective Synthesis of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on improving regioselectivity for 1H-indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving regioselectivity during the N-alkylation or N-acylation of indazoles?

A1: The principal challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, resulting in two distinct tautomers: the 1H-indazole and the 2H-indazole.[1][2] While the 1H-tautomer is generally more thermodynamically stable, direct alkylation or acylation reactions often yield a mixture of N1- and N2-substituted products.[1][2][3] When deprotonated, the resulting indazolide anion is mesomeric, with negative charge density distributed on both nitrogen atoms, allowing electrophiles to attack either site. This frequently leads to low yields of the desired isomer and complicates purification.[2]

Q2: What are the key experimental factors that control N1 vs. N2 regioselectivity?

A2: The ratio of N1 to N2 products is highly sensitive to several experimental parameters. The most critical factors include:

  • Base and Solvent System: This is one of the most powerful tools for controlling selectivity. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[1][3][4][5]

  • Substituent Effects (Steric & Electronic): The position and nature of substituents on the indazole ring have a profound impact. Bulky substituents at the C3 position sterically hinder attack at the N2 position, thus favoring N1-alkylation.[2][3] Conversely, potent electron-withdrawing groups (EWGs) like nitro (NO₂) or carboxylates (CO₂Me) at the C7 position can electronically favor the formation of the N2 isomer.[1][4][5]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[1][3] Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the N1 isomer.[4][5] N2-products are sometimes favored under kinetically controlled conditions (e.g., lower temperatures, specific reagents).[1]

  • Nature of the Electrophile: The alkylating or acylating agent itself can also influence the regiochemical outcome.[1][3]

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of substituted indazoles.

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers, making purification difficult.

Solution: To enhance selectivity for the desired 1H-indazole (N1-isomer), you should modify your reaction conditions to favor the thermodynamic product and leverage steric or electronic effects.

Recommended Actions:

  • Change the Base/Solvent System: Switch to the widely recommended NaH/THF system. This combination has been shown to provide excellent N1-selectivity (>99% in some cases) for a variety of indazole substrates.[4][5]

  • Analyze Your Substrate: If your indazole has no substituent at the C3 position, the lack of steric hindrance may be contributing to poor selectivity. For future syntheses, consider synthetic routes that install a bulky group at C3 if compatible with your overall scheme. Substrates with existing C3 substituents like carboxymethyl, tert-butyl, or carboxamide groups strongly favor N1-alkylation with the NaH/THF system.[1][4][5]

  • Avoid Conditions Favoring the N2 Isomer: Ensure your indazole does not have a strong electron-withdrawing group at the C7 position, as this will actively direct the reaction toward the N2 position.[4][5] Also, avoid acidic conditions, which have been noted to promote N2-alkylation.[1]

Decision Workflow for N1 vs. N2 Isomer Synthesis

The following diagram outlines a decision-making process for selecting the appropriate synthetic strategy based on the desired regioisomer.

N1_vs_N2_Workflow start What is the desired regioisomer? n1_target Target: N1-Isomer start->n1_target N1 n2_target Target: N2-Isomer start->n2_target N2 cond_n1 Use NaH as base in anhydrous THF. n1_target->cond_n1 subst_n2 Does the substrate have a C7 electron-withdrawing group (e.g., -NO2)? n2_target->subst_n2 subst_n1 Does the substrate have a bulky C3-substituent? cond_n1->subst_n1 n1_favored High N1-selectivity is expected. subst_n1->n1_favored Yes subst_n1->n1_favored No (Still favored but may be less selective) cond_n2_ewg Use conditions that favor N2-alkylation (e.g., Cs2CO3/DMF or acidic catalysis). subst_n2->cond_n2_ewg Yes alt_route_n2 Consider alternative synthesis: - Cadogan Reductive Cyclization - Davis-Beirut Reaction subst_n2->alt_route_n2 No n2_favored High N2-selectivity is expected. cond_n2_ewg->n2_favored

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Data Presentation: Influence of Conditions on Regioselectivity

The following tables summarize quantitative data from literature reports on the N-alkylation of various indazole substrates.

Table 1: Effect of Base/Solvent System on Unsubstituted 1H-Indazole

BaseSolventN1:N2 RatioNotes
NaHTHF>95:5Highly selective for the N1 isomer.[1][4][5]
K₂CO₃DMF58:42Low selectivity, leading to isomer mixtures.[6]
Cs₂CO₃DMFVariableCan favor N1, but often less selective than NaH/THF.[2]
DEAD/PPh₃THF1:2.5Mitsunobu conditions can strongly favor the N2 isomer.[4]

Table 2: Effect of Indazole Substituents on Regioselectivity (using NaH/THF)

Substituent PositionSubstituent GroupN1:N2 RatioOutcome
C3-C(CH₃)₃ (tert-butyl)>99:1Excellent N1 selectivity due to steric hindrance.[4][5]
C3-CH₂CO₂Me>99:1Excellent N1 selectivity.[4][5]
C7-NO₂4:96Excellent N2 selectivity due to strong electronic effect.[4][5]
C7-CO₂Me4:96Excellent N2 selectivity due to strong electronic effect.[4][5]

Key Experimental Protocols

Protocol 1: General Procedure for Highly Selective N1-Alkylation

This protocol is adapted from methodologies that report high regioselectivity for the 1H-indazole isomer.[1][4]

Workflow Diagram for N1-Alkylation

N1_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 1H-indazole (1.0 eq) in anhydrous THF under N2/Ar prep2 Cool solution to 0 °C (ice bath) prep1->prep2 deprotonation Add NaH (1.2 eq) portion-wise prep2->deprotonation stir1 Stir at RT for 30 min to form indazolide anion deprotonation->stir1 alkylation Add alkyl halide (1.2 eq) stir1->alkylation stir2 Stir at RT or 50 °C. Monitor by TLC/LC-MS alkylation->stir2 quench Carefully quench with H2O stir2->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layers (Na2SO4) & concentrate extract->dry purify Purify by flash column chromatography dry->purify product Isolated N1-Alkylated Indazole purify->product

Caption: Experimental workflow for selective N1-alkylation of indazoles.

Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Anion Formation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes. The formation of the sodium indazolide salt is typically observed.

  • Alkylation: Add the corresponding alkylating agent (e.g., alkyl bromide, 1.2 equivalents) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. If the reaction is sluggish, gently heat to 50 °C. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole product.

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles

For cases where the N2-isomer is desired, direct synthesis via cyclization can provide better selectivity than direct alkylation. This one-pot method is efficient for producing 2H-indazoles.[1]

Methodology:

  • Reagent Mixing: In a reaction vessel, combine the desired ortho-nitrobenzaldehyde (1.0 equivalent), the corresponding aniline or aliphatic amine (1.1 equivalents), and isopropanol.

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours. This step forms the key ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

References

Technical Support Center: Optimizing Suzuki Coupling of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazole. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: Which palladium catalyst is most effective for the Suzuki coupling of this compound?

A2: Several palladium catalysts can be used, but studies have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often an excellent choice, affording high yields in relatively short reaction times.[2][3][4] Other catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ have been found to be less effective for this specific transformation.[2]

Q3: What are the recommended bases and solvents for this reaction?

A3: Common bases used for the Suzuki coupling of this compound include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2][3] Suitable solvents often consist of a mixture, such as dimethoxyethane (DME) or 1,4-dioxane with water.[2][3][5] The choice of base and solvent can significantly impact the reaction outcome and should be screened for optimal performance.

Q4: What are the common signs of catalyst deactivation, and how can it be prevented?

A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[6] This indicates that the active Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle.[6] Deactivation can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[6] To prevent this, ensure all reagents and solvents are of high purity and properly degassed, and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

Q5: My reaction is showing low to no conversion. What are the likely causes?

A5: Low or no conversion can stem from several factors, including an inactive catalyst, suboptimal reaction conditions, or poor reagent quality.[7] Ensure your palladium catalyst is active, consider screening different ligands, bases, and solvents, and incrementally increase the reaction temperature.[7] It is also crucial to use fresh, high-purity this compound and boronic acid.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound.

Issue Potential Cause(s) Suggested Solutions
Low Yield - Inefficient catalyst system. - Suboptimal reaction temperature. - Inappropriate base or solvent. - Protodeboronation of the boronic acid.- Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂).[2][3] - Optimize the reaction temperature, typically between 80-100 °C.[1][2] - Screen various bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water).[2][3][5] - Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester (e.g., pinacol ester) to minimize protodeboronation.[7]
Significant Side Products - Homocoupling of boronic acid: Occurs in the presence of oxygen. - Dehalogenation of this compound: Can occur if a hydride source is present.- Thoroughly degas the reaction mixture to remove oxygen.[7] - Ensure solvents are anhydrous and free of potential hydride sources.
Catalyst Deactivation (Formation of Palladium Black) - Presence of oxygen. - Impurities in reagents or solvents. - Excessively high reaction temperatures.- Maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[6] - Use high-purity, degassed reagents and solvents.[6] - Avoid unnecessarily high reaction temperatures.[6]
Incomplete Reaction - Insufficient catalyst loading. - Short reaction time. - Inefficient mixing.- Increase the catalyst loading incrementally.[8] - Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times if necessary. - Ensure vigorous stirring throughout the reaction.

Data Presentation

Table 1: Screening of Palladium Catalysts

This table summarizes the results from a study screening various palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.

EntryPd CatalystReaction Time (h)Yield (%)Reference
1Pd(dppf)Cl₂2High[2][4]
2Pd(PCy₃)₂-Modest[2]
3Pd(PPh₃)₄LongerLower[2]
4Pd(PPh₃)₂Cl₂LongerLower[2]

Reaction conditions: K₂CO₃ as base, dimethoxyethane as solvent, heated at 80 °C.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • To a dry reaction vessel, add this compound (1 equivalent), the corresponding boronic acid or boronic ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[9]

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel under a positive flow of inert gas.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Low Yield in Suzuki Coupling check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion Low side_products Significant Side Products check_conversion->side_products Complex Mixture success Improved Yield check_conversion->success High optimize_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2) no_conversion->optimize_catalyst optimize_conditions Optimize Temperature, Base, Solvent no_conversion->optimize_conditions check_reagents Check Reagent Quality & Purity no_conversion->check_reagents degas_reaction Thoroughly Degas Reaction Mixture side_products->degas_reaction Homocoupling use_anhydrous Use Anhydrous Solvents side_products->use_anhydrous Protodeboronation catalyst_deactivation Catalyst Deactivation? check_atmosphere Ensure Robust Inert Atmosphere catalyst_deactivation->check_atmosphere Yes check_purity Use High-Purity Reagents/Solvents catalyst_deactivation->check_purity Yes catalyst_deactivation->success No optimize_catalyst->catalyst_deactivation optimize_conditions->catalyst_deactivation check_reagents->success degas_reaction->success use_anhydrous->success check_atmosphere->success check_purity->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R1-Pd(II)-X (Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 R1-Pd(II)-R2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product reagents This compound (R1-X) + Boronic Acid (R2-B(OR)2) reagents->oxidative_addition base Base base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 5-bromo-1H-indazole by column chromatography, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common and effective mobile phase for the purification of this compound on silica gel is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane. The optimal ratio will depend on your specific crude sample and the desired separation. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is 20-30% ethyl acetate in hexane.[1] For a related compound, 3-bromo-5-chloro-1H-indazole, a 50% ethyl acetate/heptane mixture resulted in an Rf value of 0.43.

Q2: My compound is not moving off the column. What could be the issue?

A2: If this compound is not eluting from the column, there are several potential causes. The solvent system may be too non-polar. You can gradually increase the proportion of ethyl acetate in the mobile phase to increase its polarity. Another possibility is that the compound has low solubility in the mobile phase, in which case you might consider a different solvent system altogether, such as dichloromethane/hexane. In some cases, highly polar impurities in the crude mixture can bind strongly to the silica and impede the flow. A pre-purification step, such as a simple filtration through a silica plug, might be beneficial. Lastly, there is a possibility that the compound has decomposed on the silica gel.[2]

Q3: I am observing poor separation between my product and impurities. How can I improve this?

A3: Poor separation can be addressed in several ways. The most straightforward approach is to optimize the mobile phase.[3] Running a solvent gradient (gradually increasing the polarity of the eluent) during the chromatography can often improve the resolution of closely eluting spots. Ensure that the column is packed correctly to avoid channeling. The flow rate is also a critical factor; a rate that is too fast will not allow for proper equilibration, while a rate that is too slow can lead to band broadening due to diffusion.[4] Finally, consider the loading of your sample. Overloading the column is a common cause of poor separation.

Q4: What are some of the common impurities I should expect when synthesizing this compound?

A4: Depending on the synthetic route, common impurities can include starting materials, reagents, and byproducts. If the synthesis involves a bromination step, over-bromination can lead to the formation of di-bromo species.[5] If a cyclization reaction is used to form the indazole ring, there is a possibility of forming regioisomers. For substituted indazoles, mixtures of N1- and N2-alkylated products are a common challenge.[6] Residual solvents from the reaction or work-up are also frequently encountered impurities.

Q5: Can this compound decompose on silica gel?

A5: Yes, N-heterocyclic compounds can sometimes be unstable on silica gel, which is acidic. If you suspect your compound is decomposing, you can try deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, using a different stationary phase like alumina might be a viable option.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific characteristics of your crude product.

1. Preparation:

  • Stationary Phase: Silica gel (60-120 mesh or 40-63 µm).
  • Mobile Phase Optimization: Develop a suitable solvent system using TLC. A good starting point is 15-30% ethyl acetate in hexane.[1] The target Rf for this compound should be around 0.25-0.35 for optimal separation.
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the silica bed is uniform and free of cracks or air bubbles.

3. Loading and Elution:

  • Carefully load the prepared sample onto the top of the silica bed.
  • Begin elution with the chosen mobile phase, starting with a lower polarity if a gradient is to be used.
  • Collect fractions and monitor their composition using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (40-63 µm or 60-120 mesh)Standard choice for this type of compound.[5][7]
Mobile Phase Ethyl Acetate/Hexane or HeptaneA common and effective eluent system.
Typical Gradient 0% to 40% Ethyl Acetate in HeptaneA gradient can improve separation of closely eluting impurities.
TLC Rf of related compounds 0.45 (in 25% ethyl acetate/petroleum ether)Provides a reference for developing the right solvent system.[8]
0.5 (in 15% ethyl acetate/hexane)Another reference point from a related indazole derivative.[1]
0.43 (in 50% ethyl acetate/heptane)For 3-bromo-5-chloro-1H-indazole.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Start Purification issue Problem Encountered? start->issue no_elution No Product Elution issue->no_elution Yes poor_separation Poor Separation issue->poor_separation Yes product_streaking Product Streaking / Tailing issue->product_streaking Yes end Successful Purification issue->end No no_elution_sol1 Increase Solvent Polarity no_elution->no_elution_sol1 no_elution_sol2 Check for Compound Decomposition (Consider basic alumina) no_elution->no_elution_sol2 poor_separation_sol1 Optimize Solvent System (TLC) poor_separation->poor_separation_sol1 poor_separation_sol2 Reduce Sample Load poor_separation->poor_separation_sol2 poor_separation_sol3 Adjust Flow Rate poor_separation->poor_separation_sol3 product_streaking_sol1 Ensure Proper Sample Dissolution product_streaking->product_streaking_sol1 product_streaking_sol2 Use Dry Loading Technique product_streaking->product_streaking_sol2 product_streaking_sol3 Check for Silica Gel Acidity product_streaking->product_streaking_sol3 no_elution_sol1->end no_elution_sol2->end poor_separation_sol1->end poor_separation_sol2->end poor_separation_sol3->end product_streaking_sol1->end product_streaking_sol2->end product_streaking_sol3->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(5-bromo-1H-indazol-3-yl)ethanone?

A1: The most prevalent and direct method for the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone is the Friedel-Crafts acylation of 5-bromo-1H-indazole.[1] This reaction involves the electrophilic substitution of an acetyl group onto the C3 position of the indazole ring, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride in an anhydrous solvent.[1][2]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Careful control of reaction conditions is crucial for achieving high yields and regioselectivity.[1] Key parameters include maintaining a low temperature (typically 0 °C) during the addition of reagents to manage the exothermic nature of the reaction, ensuring anhydrous conditions as Lewis acids like aluminum chloride react violently with water, and maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2]

Q3: What are the most common impurities observed in this synthesis?

A3: Common impurities can include unreacted starting materials such as this compound, byproducts from side reactions, and residual catalysts.[3] A significant side product can be the undesired N2-acetylated regioisomer, 1-(5-bromo-2H-indazol-3-yl)ethanone.[3] The formation of this isomer is a common challenge in indazole chemistry.[4][5]

Q4: How can I purify the crude 1-(5-bromo-1H-indazol-3-yl)ethanone?

A4: The most effective method for purifying the crude product is flash column chromatography on silica gel.[2] A gradient elution system, typically with ethyl acetate in hexane, is used to separate the desired product from impurities and isomers.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation - Inactive Lewis acid (e.g., AlCl₃) due to moisture exposure.- Insufficient amount of acylating agent or Lewis acid.- Reaction temperature is too low, preventing initiation.- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.- Use freshly opened or properly stored anhydrous aluminum chloride.- Re-evaluate the stoichiometry of your reagents. An excess of the Lewis acid and acylating agent is often used.- Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C.
Formation of a Dark, Oily Crude Product - Presence of significant impurities and potential degradation of the indazole ring.- Before column chromatography, perform a preliminary aqueous workup. This typically involves quenching the reaction with ice-cold dilute HCl, followed by extraction with an organic solvent. Washing the organic layer with saturated sodium bicarbonate solution and brine can help remove acidic and water-soluble impurities.[2]
Presence of a Significant Amount of Unreacted this compound - Incomplete reaction.- Increase the reaction time.- Ensure efficient stirring to maintain a homogenous mixture, especially if the reaction mixture is a thick slurry.[2]- Consider a slight increase in the equivalents of acetyl chloride and aluminum chloride.
Formation of the Undesired 2H-Indazole Isomer - Reaction conditions favoring N-acylation over C-acylation.- Temperature Control: Higher temperatures can sometimes favor the formation of the more thermodynamically stable 1H-indazole; however, this can be substrate-dependent. It is advisable to screen a range of temperatures.[4]- Solvent Polarity: The choice of solvent can influence the reaction pathway. Experiment with different solvents, ranging from nonpolar (like toluene) to polar aprotic (like DMF), although dichloromethane is most commonly cited.[2][4]- Catalyst Choice: The type and amount of Lewis acid can impact regioselectivity. Milder Lewis acids could be explored.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride to the stirred suspension. The mixture may become a thick slurry.

  • Acylation: Add acetyl chloride dropwise to the cooled mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and 2M HCl. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield 1-(5-bromo-1H-indazol-3-yl)ethanone as a solid.[2]

Reaction Pathway and Side Reactions

The following diagrams illustrate the main synthetic pathway and a key side reaction.

Synthesis_Pathway This compound This compound Intermediate_Complex Acylium Ion Formation and Complexation This compound->Intermediate_Complex Acetyl_chloride Acetyl Chloride AlCl3 AlCl₃ Acetyl_chloride->AlCl3 + AlCl3->Intermediate_Complex Lewis Acid Catalyst Product 1-(5-bromo-1H-indazol-3-yl)ethanone Intermediate_Complex->Product Electrophilic Aromatic Substitution

Caption: Main synthetic pathway for 1-(5-bromo-1H-indazol-3-yl)ethanone.

Side_Reaction_Pathway Starting_Material This compound Acylation Acylation Conditions (Acetyl Chloride, AlCl₃) Starting_Material->Acylation Desired_Product C3-Acylation (Desired Product) Acylation->Desired_Product Favored Pathway Side_Product N2-Acylation (Side Product) Acylation->Side_Product Side Reaction

Caption: Competing C3-acylation and N2-acylation side reaction.

References

Minimizing protodeboronation in Suzuki coupling with thiopheneboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in Suzuki-Miyaura coupling reactions involving thiopheneboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with thiopheneboronic acids?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a major issue in Suzuki-Miyaura couplings because it irreversibly consumes the thiopheneboronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of the desired cross-coupled product.[1] Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for the coupling.[1][3]

Q2: What are the primary factors that promote protodeboronation?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (> 10), which is problematic as many Suzuki couplings are performed in basic media.[1][3][4] Strong bases like NaOH or KOH significantly promote the reaction.[5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation, often more than they accelerate the desired coupling.[1][5]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][2]

  • Inefficient Catalytic System: If the Suzuki coupling is slow, the unstable boronic acid is exposed to the degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[5] Some palladium complexes with bulky phosphine ligands can also inadvertently promote the side reaction.[6]

  • Boronic Acid Stability: The inherent stability of the boronic acid is crucial. Free thiopheneboronic acids are generally less stable than their ester or salt counterparts.[1]

Q3: Are boronic esters, like pinacol esters (Bpin), always more stable than boronic acids?

A: While converting a boronic acid to a pinacol ester often increases its stability against oxidation and makes it easier to handle, it does not guarantee complete protection against protodeboronation.[1] Under the basic, aqueous conditions of a Suzuki reaction, pinacol esters can hydrolyze back to the more susceptible boronic acid, thus undergoing protodeboronation.[5] More robust surrogates, like MIDA boronates or trifluoroborate salts, offer significantly better protection.[1][2]

Q4: What is a "slow-release" strategy and how does it help?

A: The "slow-release" strategy involves using a highly stable boronic acid surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate.[2][7] These compounds are "masked" and do not readily participate in the Suzuki reaction or protodeboronation. Under the reaction conditions, they slowly hydrolyze to release a small, steady concentration of the free boronic acid.[2][8] This ensures that the concentration of the unstable boronic acid is kept low at all times, allowing the desired, rapid transmetalation step of the Suzuki cycle to outcompete the slower, undesired protodeboronation pathway.[2]

Troubleshooting Guide

This guide addresses common issues encountered when performing Suzuki couplings with protodeboronation-prone thiopheneboronic acids.

Issue 1: Low yield of the desired product with significant formation of the deboronated thiophene byproduct.

This is a classic sign that the rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.[1]

  • Diagram: Troubleshooting Workflow for Protodeboronation

    G Start Low Yield & High Deboronated Byproduct? CheckBase 1. Assess Base: Is it a strong base (e.g., NaOH)? Is the concentration high? Start->CheckBase Yes CheckTemp 2. Assess Temperature: Is it > 80-100 °C? CheckBase->CheckTemp OptimizeBase Action: Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃). Use minimum effective concentration. CheckBase->OptimizeBase If Yes CheckSolvent 3. Assess Solvent: Is there an excess of water? CheckTemp->CheckSolvent OptimizeTemp Action: Lower the temperature. Attempt reaction at 60-80 °C. CheckTemp->OptimizeTemp If Yes CheckReagent 4. Assess Boron Reagent: Are you using a free boronic acid? CheckSolvent->CheckReagent OptimizeSolvent Action: Use anhydrous solvent or minimize water content (e.g., 5:1 Dioxane/H₂O). Consider molecular sieves. CheckSolvent->OptimizeSolvent If Yes UseSurrogate Action: Use a stabilized surrogate. (MIDA boronate, Trifluoroborate salt) CheckReagent->UseSurrogate If Yes OptimizeCatalyst 5. Further Optimization: Use a highly active catalyst/ligand (e.g., XPhos precatalyst) to accelerate coupling. CheckReagent->OptimizeCatalyst

    Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

  • Diagram: Competing Reaction Pathways

    G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation ThioBOH Thiophene Boronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation ThioBOH->Transmetalation Pd_Complex Ar'-Pd(II)-L₂-X Pd_Complex->Transmetalation Coupled_Product Coupled Product (Ar-Ar') Transmetalation->Coupled_Product Fast & Productive ThioBOH2 Thiophene Boronic Acid (Ar-B(OH)₂) Protonation Protodeboronation ThioBOH2->Protonation Byproduct Thiophene Byproduct (Ar-H) Protonation->Byproduct Slow & Consumptive H2O H₂O, Base, Heat H2O->Protonation

    Caption: Competing pathways for thiopheneboronic acid consumption.

Data Presentation

The choice of the boron reagent is critical for mitigating protodeboronation. The following tables summarize the relative stability of common boron reagents and the impact of reaction parameters.

Table 1: Comparison of Common Boron Reagents

Boron Reagent TypeStructureRelative StabilityKey CharacteristicsConsiderations
Boronic Acid R-B(OH)₂LowCommercially available; no deprotection needed.Prone to protodeboronation, oxidation, and polymerization.[1]
Pinacol Boronate R-B(pin)ModerateGenerally more stable than boronic acids; good for purification.Can still hydrolyze under reaction conditions and undergo protodeboronation.[1]
Trifluoroborate Salt R-BF₃KHighHighly stable, crystalline solids; enables slow release of boronic acid.[1][9]Requires specific conditions for in situ hydrolysis.[1]
MIDA Boronate R-B(MIDA)Very HighExceptionally stable, air-stable solids; tunable slow release.[1]Requires an additional synthetic step to prepare; deprotection needed.[1]

Table 2: Influence of Reaction Parameters on Protodeboronation Rate

ParameterCondition Favoring ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Base Strong bases (NaOH, KOH)Weaker, non-hydroxide bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[1][5]Strong bases create a high pH environment where protodeboronation is significantly accelerated.[3][4]
Temperature High (> 80-100 °C)[1]Low to moderate (60-80 °C)[1][5]The activation energy for protodeboronation can be lower than for the productive coupling, so higher temperatures favor the side reaction.
Solvent High water contentAnhydrous solvents or minimal water (e.g., Dioxane/H₂O 5:1)[1]Water acts as the proton source for the C-H bond formation in protodeboronation.[1]
Catalyst Low activity catalystHighly active catalyst/ligand system (e.g., XPhos precatalysts)[4][8]A more active catalyst increases the rate of the Suzuki coupling, allowing it to outcompete protodeboronation.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Using a Stabilized MIDA Boronate

This protocol is a starting point and should be optimized for specific substrates. Using a MIDA boronate is highly recommended for thiophenes prone to protodeboronation.

  • Diagram: Experimental Workflow

    G A 1. Assemble Reaction (Flame-dried Glassware) B Add Aryl Halide, Thiophene MIDA Boronate, Base (K₃PO₄), and Catalyst A->B C 2. Degas & Add Solvent (e.g., Dioxane/H₂O) B->C D 3. Heat and Stir (e.g., 60-80 °C) C->D E 4. Monitor Reaction (TLC, GC-MS, LC-MS) D->E F 5. Work-up (Cool, Dilute, Wash) E->F G 6. Purify (Column Chromatography) F->G H 7. Characterize Product G->H

    Caption: A typical experimental workflow for a Suzuki coupling reaction.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, or an XPhos precatalyst, 1-2 mol%).[1][4]

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a 5:1 ratio of an organic solvent to water, such as dioxane/H₂O.[1] The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.[1]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both the formation of your product and the deboronated thiophene byproduct.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][10]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Quantifying Protodeboronation Rate by ¹H NMR Spectroscopy

This protocol allows for the direct measurement of boronic acid stability under specific conditions, helping to optimize reaction parameters before committing to a large-scale synthesis.

  • Sample Preparation: Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., Dioxane-d₈/D₂O).

  • Reaction Setup: In an NMR tube, set up a small-scale reaction mimicking your planned coupling conditions. Add the thiopheneboronic acid (or ester), the base, the solvent, and the internal standard. Omit the aryl halide and palladium catalyst. [1]

  • Data Acquisition: Take an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to the desired reaction temperature in a controlled manner (e.g., in a pre-heated oil bath or within the NMR spectrometer if equipped). Acquire spectra at regular time intervals (e.g., every 15-30 minutes).[1]

  • Analysis: For each spectrum, integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the now deboronated thiophene product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition and calculate the half-life (t₀.₅) of the boronic acid under those specific conditions.[1]

References

Validation & Comparative

Reactivity Face-Off: 3-Iodo-Indazole vs. 3-Bromo-Indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the indazole scaffold is a cornerstone. Its derivatization, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in drug discovery and development. The choice of the halide at the 3-position of the indazole ring significantly impacts reactivity, yield, and reaction conditions. This guide provides an objective, data-supported comparison of the reactivity of 3-iodo-indazole and 3-bromo-indazole in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Fundamental Principle: Bond Dissociation Energy

The enhanced reactivity of 3-iodo-indazole over 3-bromo-indazole in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions, leading to faster reaction rates and often allowing for milder reaction conditions.[1] Consequently, aryl iodides are generally more reactive than their bromide counterparts.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While 3-iodo-indazole is theoretically more reactive, experimental data for the coupling of unsubstituted (NH-free) 3-haloindazoles with phenylboronic acid showcases the practical utility of 3-bromo-indazole. It is important to note that direct comparative studies under identical conditions are scarce in the literature, and factors such as catalyst system, base, and solvent play a crucial role in the outcome.

SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)1.6778
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂ONot SpecifiedNot Specified*

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The general reactivity trend (I > Br) holds, suggesting that 3-iodo-indazole would be the more reactive substrate. This allows for the coupling of a wider range of amines, including less nucleophilic ones, under more gentle conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1H-indazoleAnilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3-Iodo-1H-indazoleAnilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Specific, directly comparable experimental data for the Buchwald-Hartwig amination of unsubstituted 3-bromo- and 3-iodo-1H-indazole with aniline was not found in the reviewed literature. The data presented below is for related substituted indazole systems and serves to provide a general indication of achievable yields.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
6-Bromo-1H-indazoleAnilineBrettPhos precatalystLiHMDSTHF6585[2]
3-Iodo-1-(THP)-indazole4-Fluoro-2-methoxy-5-nitroanilineXantphos/Pd(OAc)₂Cs₂CO₃DioxaneNot SpecifiedHigh Yield

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of 3-iodo-indazole is particularly advantageous in this reaction, often enabling the use of milder conditions and, in some cases, copper-free protocols. For NH-unprotected indazoles, N-protection is often necessary to achieve good yields in Sonogashira couplings.[3]

SubstrateCoupling PartnerCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
3-Bromo-1H-indazolePhenylacetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified*
3-Iodo-1H-indazole (N-protected)PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFNot SpecifiedHigh Yield

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing the 3-halo-indazole (1.0 equiv.), the corresponding boronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.) is added a suitable solvent (e.g., dioxane, DME, toluene, often with water as a co-solvent). The mixture is degassed with an inert gas (e.g., nitrogen or argon). The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1–5 mol%) is then added, and the reaction is heated (typically between 80°C and 140°C) until completion as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Generalized Experimental Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the 3-halo-indazole (1.0 equiv.), the amine (1.1–1.2 equiv.), a palladium precatalyst and a suitable ligand (e.g., a biarylphosphine ligand like RuPhos or BrettPhos, 1–5 mol%), and a strong base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.2–2.0 equiv.). A dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated. Reaction temperatures can range from room temperature to over 100°C. Upon completion, the reaction is cooled, quenched with a suitable aqueous solution, and extracted with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.[4]

Generalized Experimental Protocol for Sonogashira Coupling

To a solution of the 3-halo-indazole (1.0 equiv.) and a terminal alkyne (1.1–1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1–5 mol%), a copper(I) co-catalyst (e.g., CuI, 1–10 mol%), and a base (typically an amine like Et₃N or DIPEA). The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by chromatography.[1]

Visualizing the Process

The following diagrams illustrate the fundamental workflows and catalytic cycles central to these cross-coupling reactions.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halo-Indazole, Coupling Partner, Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Palladium Catalyst & Ligand Solvent->Catalyst Heat Heat under Inert Atmosphere Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R (Product) ArX Ar-X (Halo-Indazole) RBO2 R-B(OR)₂ (Boronic Acid) Base Base

References

The Impact of Halogenation on the Biological Activity of Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of halogenated indazoles is crucial for the rational design of potent and selective therapeutic agents. The introduction of halogen atoms at various positions of the indazole scaffold can significantly influence a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of halogenated indazoles, supported by experimental data and detailed methodologies, to illuminate the nuanced role of halogenation in modulating their biological activity.

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Halogenation has emerged as a key strategy in the optimization of these derivatives, with halogens participating in hydrogen bonds and halogen bonds, thereby influencing ligand-target interactions.[3][4] This guide delves into the SAR of halogenated indazoles, with a particular focus on their role as kinase inhibitors and cannabinoid receptor modulators.

Halogenated Indazoles as Kinase Inhibitors: A Comparative Analysis

Kinases are a major class of drug targets, particularly in oncology. The strategic placement of halogens on the indazole core has been shown to be a critical determinant of inhibitory potency against various kinases.

Aurora Kinase A Inhibitors

Studies on 3-(Pyrrolopyridin-2-yl)indazole derivatives have highlighted the importance of a halogen atom for enhanced potency against Aurora kinase A. The SAR data reveals that halogenated compounds exhibit significantly lower IC50 values compared to their non-halogenated counterparts.[5]

CompoundHalogen SubstitutionAurora Kinase A IC50 (nM)
54aChloro32
54cBromo46
55aNone519
Table 1: Comparison of halogenated and non-halogenated 3-(Pyrrolopyridin-2-yl)indazole derivatives as Aurora kinase A inhibitors.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

In the context of VEGFR-2 inhibitors, the effect of halogenation appears to be more complex. For a series of indazole–pyrimidine-based derivatives, the presence of hydrophobic groups such as alkyl or halogen at the 2-position of the pyrimidine ring led to a decrease in potency compared to methoxy-substituted derivatives.[5] This suggests that for certain scaffolds and targets, factors other than simple hydrophobicity, such as electronic effects and the ability to form specific interactions, play a more dominant role.

Polo-Like Kinase 4 (PLK4) Inhibitors

In the development of indazole-based PLK4 inhibitors, substitutions on a benzene ring appended to the indazole core were explored. While a range of substitutions including amino, halogen, and methoxy groups were investigated, a compound designated as C05, which emerged from structural modifications of a lead compound, exhibited exceptional kinase inhibitory activity with an IC50 of less than 0.1 nM.[6] Although the specific halogenated derivatives' data is not detailed in the provided snippets, the exploration of halogen substitutions underscores their importance in the optimization process.[6]

Halogenated Indazoles as Cannabinoid Receptor Modulators

The influence of halogenation extends beyond kinase inhibition. In the realm of synthetic cannabinoid receptor agonists (SCRAs), halogenation of the indazole core has been shown to modulate activity at the CB1 receptor.

A study on indazole-3-carboxamide SCRAs revealed that the type of halogen and its position can have a significant impact on potency. For SCRAs with a substitution at the 5-position of the indazole core, fluorinated analogs generally exhibited the lowest EC50 values.[7] Interestingly, for compounds with a methyl ester head group, chlorinated analogs were more potent than brominated ones, while the opposite trend was observed for those with an amide head group.[7] Notably, bromination of tert-leucine methyl ester SCRAs led to a significant reduction in potency compared to the non-halogenated analog.[7]

Compound Class (Head Group)Halogenation at position 5Relative Potency Trend
Methyl Ester (MMB or MDMB)Fluoro > Chloro > BromoAll halogenated analogs had similar potency to the non-halogenated analog, except for brominated tert-leucine methyl ester SCRAs which showed reduced potency.
Amide (AB or ADB)Fluoro > Bromo > Chloro
Table 2: General structure-activity relationship trends for halogenation at the 5-position of the indazole core in synthetic cannabinoid receptor agonists.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as the LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for a Typical Kinase Inhibition Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare assay buffer B Serially dilute test compounds A->B D Add compound dilutions to assay plate B->D C Prepare kinase and substrate solution E Add kinase/substrate solution C->E D->E F Add ATP to initiate reaction E->F G Incubate at room temperature F->G H Add detection reagents (e.g., antibody, tracer) G->H I Incubate H->I J Read plate on a TR-FRET compatible reader I->J

Figure 1: A generalized workflow for a kinase inhibition assay using TR-FRET technology.

Detailed Steps:

  • Compound Preparation: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.[8]

  • Kinase Reaction: The kinase, a suitable substrate (often a peptide), and the test compound are incubated together in an assay buffer. The reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. In a TR-FRET assay, this often involves the addition of a europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer. The proximity of the donor (europium) and acceptor (tracer) upon binding to the phosphorylated substrate results in a FRET signal that is proportional to the kinase activity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[9]

Cell Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[10]

Workflow for MTT Assay:

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with different concentrations of the test compound B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Remove the medium and dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H

Figure 2: A step-by-step workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated indazole derivatives for a defined period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the treatment period, an MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.[10]

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solvent like DMSO.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Context: Kinase Inhibition

Many of the discussed halogenated indazoles function by inhibiting protein kinases that are crucial components of intracellular signaling pathways regulating cell growth, proliferation, and survival. For instance, inhibitors of kinases like Aurora kinase, VEGFR-2, and PLK4 disrupt aberrant signaling in cancer cells, leading to cell cycle arrest and apoptosis.

G cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Signaling Cascade cluster_cellular_response Cellular Response GF Growth Factors RTK e.g., VEGFR-2 GF->RTK OtherKinases Other Kinases (e.g., Akt, ERK) RTK->OtherKinases Angiogenesis Angiogenesis RTK->Angiogenesis PLK4 PLK4 Proliferation Cell Proliferation PLK4->Proliferation Aurora Aurora Kinase Aurora->Proliferation OtherKinases->Proliferation Survival Cell Survival OtherKinases->Survival Inhibitor Halogenated Indazole Inhibitor Inhibitor->RTK Inhibition Inhibitor->PLK4 Inhibition Inhibitor->Aurora Inhibition

Figure 3: A simplified diagram illustrating the inhibition of key signaling kinases by halogenated indazoles.

Conclusion

The structure-activity relationship of halogenated indazoles is a multifaceted area of research. Halogenation can significantly enhance the potency of these compounds, but the specific effects are highly dependent on the halogen type, its position on the indazole ring, the overall molecular scaffold, and the biological target. The data presented in this guide underscores the importance of systematic exploration of halogen substitutions in the design of novel indazole-based therapeutics. The provided experimental protocols offer a foundation for the consistent evaluation of these compounds, facilitating a deeper understanding of their therapeutic potential.

References

Biological evaluation of 5-bromo-1H-indazole analogs as serotonin receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed biological evaluation of 5-bromo-1H-indazole analogs as serotonin receptor agonists, with a primary focus on the 5-HT2 receptor subtype. The indazole scaffold has emerged as a promising bioisostere for the traditional indole nucleus found in many classic serotonergic compounds.[1][2][3] This substitution can offer improved pharmacokinetic properties such as plasma clearance, oral bioavailability, and metabolic stability.[1][2][3] Here, we present a comparative analysis of these analogs, supported by experimental data, to inform future drug discovery and development efforts.

Comparative Biological Activity

A novel series of substituted indazole-ethanamines and indazole-tetrahydropyridines have been synthesized and characterized as potent agonists for the serotonin receptor subtype 2 (5-HT2).[1][4] The following tables summarize the in vitro functional activity of key this compound analogs compared to the parent compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and its direct 1H-indazole analog.

Table 1: Functional Potency and Efficacy of Indazole Analogs at 5-HT2 Receptors [1][2]

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
5-MeO-DMT13.71000.91001.1100
6a (1H-indazole analog of 5-MeO-DMT)1020834839153272
19d (VU6067416, 5-bromo analog) 189 106 23.1 103 12.6 94
19e (5-chloro analog)49410710310455.697
19f (5-fluoro analog)129010331610329196

Data sourced from calcium mobilization assays.[1][2]

The 5-bromo substitution in analog 19d (VU6067416) resulted in a significant increase in potency across all 5-HT2 subtypes compared to the direct 1H-indazole analog of 5-MeO-DMT (6a).[1][2] Notably, while potent, this analog did not show marked selectivity between the 5-HT2 subtypes. The high potency of 19d is suggested by in silico docking studies to potentially arise from a halogen-bonding interaction with Phenylalanine 234 (Phe2345.38) in the orthosteric pocket of the 5-HT2A receptor.[1][2][5]

Experimental Protocols

The following is a detailed methodology for the key in vitro experiments used to evaluate the biological activity of the this compound analogs.

Calcium Mobilization Assay

This assay is a functional assessment of Gq-coupled receptor activation, such as the 5-HT2 receptor family.

  • Cell Culture: Human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: Test compounds (this compound analogs and reference compounds) are serially diluted to the desired concentrations in the assay buffer.

  • Signal Detection: The cell plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the test compounds. Post-addition fluorescence is monitored for a set period (e.g., 3 minutes) to detect changes in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The maximum fluorescence signal for each concentration is used to generate dose-response curves. EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using a four-parameter logistical equation in a suitable software package (e.g., GraphPad Prism).

Visualizing Pathways and Processes

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Agonist binding initiates a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gαq/11 G-protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates substrates

Caption: 5-HT2A receptor Gαq signaling cascade.

Experimental Workflow for Agonist Evaluation

The process of evaluating new compounds as serotonin receptor agonists follows a structured workflow from synthesis to in vitro characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assays cluster_evaluation Evaluation Synthesis Synthesis of This compound Analogs Cell_Culture Cell Culture with Recombinant 5-HT2 Receptors Synthesis->Cell_Culture Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Data_Analysis Dose-Response Analysis (EC50, Emax) Calcium_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Selectivity Selectivity Profiling (5-HT2A vs 2B vs 2C) Data_Analysis->Selectivity Conclusion Identification of Potent Agonists SAR->Conclusion Selectivity->Conclusion

Caption: Workflow for evaluating novel 5-HT2 receptor agonists.

Structure-Activity Relationship (SAR) Logic

The substitution at the 5-position of the indazole ring significantly influences the agonist activity at 5-HT2 receptors.

SAR_logic Start 1H-Indazole Core Substitution Substitution at 5-Position Start->Substitution Halogen Halogen Substitution (F, Cl, Br) Substitution->Halogen Phenyl Phenyl Substitution Substitution->Phenyl High_Potency High Agonist Potency at 5-HT2 Receptors Halogen->High_Potency Tolerated Low_Potency Low Agonist Potency Phenyl->Low_Potency Not Tolerated

Caption: SAR of 5-position substitutions on the indazole core.

Conclusion

The biological evaluation of this compound analogs reveals them to be potent 5-HT2 receptor agonists. The 5-bromo substitution, as seen in compound 19d (VU6067416), is particularly effective at enhancing potency, although it does not confer selectivity across the 5-HT2 subtypes.[1] The favorable pharmacokinetic profile often associated with the indazole scaffold, combined with this potent activity, makes these compounds interesting leads for further optimization in the development of novel therapeutics targeting the serotonin system.[1][2][3] However, the potent 5-HT2B agonist activity observed warrants careful consideration due to the potential for cardiotoxicity.[1][2] Future efforts may focus on modifying the structure to enhance selectivity for the desired 5-HT2 subtype.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 5-Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of complex organic molecules, particularly for the construction of biaryl structures prevalent in many pharmaceutical agents. The appropriate choice of a palladium catalyst is crucial for the successful and efficient synthesis of 5-arylindazoles, which are key scaffolds in numerous biologically active compounds. This guide offers an objective comparison of common palladium catalysts for the Suzuki coupling of 5-bromoindazoles, supported by experimental data, to assist researchers in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

A systematic study was conducted to evaluate the efficacy of four different palladium catalysts in the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. The results, summarized in the table below, highlight significant differences in catalyst performance under the same reaction conditions.

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂475
3Pd(PCy₃)₂4Modest
4Pd(dppf)Cl₂2High

Analysis of Catalyst Performance:

The data reveals that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is the most effective catalyst for this transformation, affording a high yield of the coupled product in a significantly shorter reaction time of just two hours.[1] In contrast, the widely used tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) were less efficient, resulting in lower yields and requiring longer reaction times.[1] Interestingly, bis(tricyclohexylphosphine)palladium(II) (Pd(PCy₃)₂), which is often effective in cross-coupling reactions due to its electron-rich and sterically hindered phosphine ligands, only produced a modest yield in this specific application.[1]

The superior performance of Pd(dppf)Cl₂ can be attributed to the unique properties of the dppf ligand, which effectively stabilizes the palladium center and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Experimental Protocols

The following is a detailed methodology for the Suzuki cross-coupling of 5-bromoindazoles, as adapted from the comparative study.

General Procedure for Suzuki Cross-Coupling:

A mixture of the respective 5-bromoindazole (1.0 equiv.), the boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.) is placed in a reaction vessel. The vessel is then evacuated and backfilled with an inert gas, such as argon. Anhydrous dimethoxyethane (DME) is added as the solvent, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). The reaction mixture is then heated to 80°C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 5-arylindazole product.[1]

Visualizing the Process

To better illustrate the experimental and mechanistic aspects of this reaction, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 5-Bromoindazole, Boronic Acid, K₂CO₃ B Evacuate and backfill with Argon A->B C Add Solvent (DME) and Catalyst (Pd(dppf)Cl₂) B->C D Heat to 80°C and Stir C->D E Monitor by TLC/LC-MS D->E F Cool to RT and remove solvent E->F G Purify by Column Chromatography F->G H Isolate 5-Arylindazole Product G->H

Experimental Workflow for Suzuki Coupling

suzuki_cycle pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition pdii R¹-Pd(II)L₂-R² pdi->pdii Transmetalation (+ Base) pdii->pd0 Reductive Elimination r1x R¹-X (5-Bromoindazole) r1x->pdi boronic R²-B(OR)₂ (Boronic Acid) boronic->pdii product R¹-R² (5-Arylindazole) product->pdii

References

The Strategic Role of 5-Bromo-1H-Indazole in Engineering Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows for effective competition at the kinase ATP-binding site.[1] Among the various substituted indazoles, 5-bromo-1H-indazole has emerged as a particularly valuable starting point for the synthesis of highly potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the this compound scaffold against other indazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The strategic placement of a bromine atom at the 5-position of the indazole ring is not merely incidental; it serves as a versatile synthetic handle for introducing a wide array of chemical moieties through cross-coupling reactions.[2] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity for the target kinase. Furthermore, the 5-position substituent can itself play a crucial role in the inhibitor's interaction with the target kinase.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against their target kinases. This data highlights the impact of different substitution patterns on the indazole core, including those originating from a this compound precursor.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference(s)
From this compound Precursor
Compound 6o (an indazole-amide derivative)Bcr-Abl5150[2]
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[3]
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[4]
Other Indazole Derivatives
Pazopanib VEGFRs, PDGFRs, c-KIT10-84[4][5]
Indazole-pyrimidine sulfonamide 13i VEGFR-234.5[6]
Benzimidazole-indazole 22f FLT3, FLT3/D835Y0.941, 0.199[7]
3-Amino-1H-indazol-6-yl-benzamide 4 FLT3, c-Kit, PDGFRα (T674M)<10 (EC50)[8]
3-Aryl-indazole derivativepan-Trk-[6]
Indazole-based AXL inhibitor 50 AXL-[9]
7-Azaindazole AXL inhibitor 68 AXL-[10]
Table 2: Inhibition of Serine/Threonine Kinases
Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference(s)
From 6-Bromo-1H-Indazole Precursor
PLK4 Inhibitor C05 PLK4< 0.1[11]
Other Indazole Derivatives
Indazole Derivative 17 Aurora A, Aurora B26, 15[12][13]
Indazole Derivative 21 Aurora B31[12][13]
Indazole Derivative 30 Aurora A85[12][13]
Indazole-based p38α MAPK inhibitor 11k p38α MAPK3370[14]
Galloyl benzamide-based indazole 72 JNK, p38 MAPK-[6]

Key Signaling Pathways Targeted by Indazole Inhibitors

Indazole-based kinase inhibitors have been developed to target a multitude of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are graphical representations of some of these key pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K AXL AXL AXL->PI3K RAS RAS PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation ERK->Proliferation VEGF VEGF VEGF->VEGFR Gas6 Gas6 Gas6->AXL Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR Indazole_Inhibitor->AXL

Figure 1: Inhibition of RTK signaling by indazole derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Stress_Cytokines Stress / Cytokines Stress_Cytokines->MAP3K Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->p38

Figure 2: Inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The generation of reliable and reproducible data is fundamental to the drug discovery process. Below are representative protocols for key assays used to characterize indazole-based kinase inhibitors.

General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup : A reaction mixture is prepared containing the target kinase, the appropriate substrate (peptide or protein), ATP, and the indazole test compound at various concentrations in a kinase reaction buffer.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 1 hour).

  • ATP Depletion : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion : Kinase Detection Reagent is added to convert the generated ADP to ATP and to introduce luciferase and luciferin.

  • Data Analysis : The luminescence signal, which is proportional to the ADP concentration, is measured using a luminometer. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[3]

Cellular Proliferation Assay (Example: MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit cell proliferation.

  • Cell Seeding : Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere overnight.[15]

  • Compound Treatment : Cells are treated with various concentrations of the indazole test compound. A vehicle-only control is included. The cells are then incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization : A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis : The absorbance of the solution in each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability relative to the vehicle-treated control is calculated to determine the IC50 value.[1]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors from a starting scaffold like this compound typically follows a structured workflow.

G Start Scaffold Selection (e.g., this compound) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis HTS High-Throughput Screening (Biochemical Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective? Lead_Opt->Synthesis In_Vitro In Vitro Profiling (Cell-based Assays, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Figure 3: A typical workflow for kinase inhibitor discovery.

References

Head-to-head comparison of 5-bromo and 5-chloro substituted 1H-indazol-3-yl ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-bromo-1H-indazol-3-yl ethanone and 5-chloro-1H-indazol-3-yl ethanone, two halogenated indazole derivatives of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure known to interact with a variety of biological targets, and the nature of the halogen substituent at the 5-position can significantly influence the physicochemical properties, reactivity, and biological activity of the molecule.[1] This document summarizes their synthesis, key physicochemical and spectroscopic properties, and discusses their potential as intermediates in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A direct comparison of the experimentally determined properties of the two title compounds is challenging due to the limited availability of data for the 5-chloro analog in public literature. However, based on the available information for the 5-bromo derivative and general principles of organic chemistry, we can compile the following comparative table.

Property5-bromo-1H-indazol-3-yl ethanone5-chloro-1H-indazol-3-yl ethanone
Molecular Formula C₉H₇BrN₂OC₉H₇ClN₂O
Molecular Weight 239.07 g/mol [1]194.62 g/mol
Appearance White to off-white solidExpected to be a solid
Melting Point Data not availableData not available
Solubility Soluble in organic solvents such as DMSO and DMFExpected to be soluble in organic solvents
¹H NMR Data not available in compiled sourcesData not available
¹³C NMR Data not available in compiled sourcesData not available
Mass Spec (m/z) Data not available in compiled sourcesData not available
IR (cm⁻¹) Data not available in compiled sourcesData not available

Synthesis and Reactivity

The most common and direct method for the synthesis of 1-(1H-indazol-3-yl)ethanones is the Friedel-Crafts acylation of the corresponding 5-halo-1H-indazole.[2] This electrophilic aromatic substitution introduces an acetyl group at the electron-rich C3 position of the indazole ring.

General Synthetic Pathway

cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Halo-1H-indazole 5-Halo-1H-indazole (X = Br or Cl) Reaction Friedel-Crafts Acylation 5-Halo-1H-indazole->Reaction Acetylating_Agent Acetylating Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Reaction Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction Product_Molecule 1-(5-Halo-1H-indazol-3-yl)ethanone (X = Br or Cl) Reaction->Product_Molecule

Caption: General workflow for the synthesis of 5-halo-1H-indazol-3-yl ethanones.

Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-yl ethanone[2]

A detailed protocol for the synthesis of the 5-bromo analog is available and is summarized below. A similar protocol would be applicable for the synthesis of the 5-chloro analog, likely with minor modifications to reaction conditions.

  • Reaction Setup : To a solution of 5-bromo-1H-indazole in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a reduced temperature (typically 0-5 °C) under an inert atmosphere.

  • Addition of Acylating Agent : Acetyl chloride or acetic anhydride is then added dropwise to the stirred suspension, maintaining the low temperature.

  • Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred for a specified period until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification : The resulting solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product.

Comparative Reactivity

Biological Activity and Therapeutic Potential

Indazole derivatives are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases, which are critical targets in oncology.[3] The introduction of a halogen atom at the 5-position can significantly influence the binding affinity and selectivity of these compounds for their biological targets.

Inferred Signaling Pathway Inhibition

Many indazole-based compounds function as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of a target kinase, they block the transfer of phosphate to substrate proteins, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer.

Indazole_Derivative 5-Halo-1H-indazol-3-yl ethanone Derivative Indazole_Derivative->Inhibition Kinase Target Kinase (e.g., VEGFR, Src) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate_Protein Substrate Protein Substrate_Protein->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibition->Kinase

Caption: Potential mechanism of action for indazole-based kinase inhibitors.

While specific biological data for the parent 1-(5-halo-1H-indazol-3-yl)ethanones is limited, these compounds serve as crucial intermediates for the synthesis of more complex and biologically active molecules. The nature of the halogen can influence the pharmacokinetic properties of the final drug candidate, with the more lipophilic bromo-substituent potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles differently than the chloro-substituent.

Summary and Outlook

Both 5-bromo- and 5-chloro-1H-indazol-3-yl ethanone are valuable building blocks in medicinal chemistry. The choice between the two will depend on the specific synthetic strategy and the desired properties of the final compounds.

  • 5-bromo-1H-indazol-3-yl ethanone : Offers higher reactivity for subsequent functionalization, making it a versatile starting material for generating diverse chemical libraries for SAR exploration.

  • 5-chloro-1H-indazol-3-yl ethanone : May offer advantages in terms of cost and potentially different physicochemical and pharmacokinetic properties in the final drug candidates.

Further studies are warranted to fully characterize the 5-chloro analog and to directly compare the biological activities of derivatives synthesized from both halogenated precursors. Such studies would provide invaluable data for the rational design of next-generation indazole-based therapeutics.

References

Evaluating the Anti-Cancer Activity of Novel 1H-Indazole-3-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, 1H-indazole-3-amine derivatives have emerged as a promising class of compounds with potent anti-cancer activities. This guide provides an objective comparison of the performance of novel 1H-indazole-3-amine derivatives against the established chemotherapeutic agent 5-Fluorouracil (5-FU), supported by experimental data from recent studies. We delve into their mechanisms of action, detailing their effects on crucial signaling pathways and cellular processes.

Comparative Anti-Cancer Activity: A Quantitative Overview

The anti-proliferative activity of novel 1H-indazole-3-amine derivatives has been evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, 5-Fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency.

One standout compound, designated as 6o , has demonstrated significant cytotoxic effects across various cancer cell lines.[1][2][3][4][5][6] Another notable derivative, 27a , has been identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR). The comparative IC50 values are presented in the tables below.

Table 1: In Vitro Anti-proliferative Activity of Compound 6o vs. 5-Fluorouracil (IC50 in µM)

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)Hep-G2 (Hepatoma)HEK-293 (Normal Kidney Cells)
6o 5.15[1][2][3][4][5][6]>40>4015.6533.2[1][2][3][4][5][6]
5-FU 1.8325.73.0[7]29.75[8]Not Reported

Table 2: In Vitro Activity of FGFR Inhibitor 27a

CompoundTargetCell LineIC50 (nM)
27a FGFR1-< 4.1
FGFR2-2.0
-KG-1 (Acute Myeloid Leukemia)25.3
-SNU-16 (Gastric Cancer)77.4

Data Interpretation:

Compound 6o exhibits potent activity against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[1][2][3][4][5][6] Importantly, it shows a degree of selectivity, with a significantly higher IC50 value (33.2 µM) against the normal human embryonic kidney cell line HEK-293, suggesting a potentially favorable therapeutic window.[1][2][3][4][5][6] In comparison, 5-FU is more potent against K562 and PC-3 cells, but compound 6o shows better or comparable activity against Hep-G2 cells.

The derivative 27a demonstrates high potency as an FGFR inhibitor, with nanomolar IC50 values against FGFR1 and FGFR2, translating to strong anti-proliferative effects in FGFR-dependent cancer cell lines like KG-1 and SNU-16.

Mechanisms of Action: Targeting Key Cancer Pathways

The anti-cancer effects of these 1H-indazole-3-amine derivatives are attributed to their ability to modulate critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the p53-MDM2 Pathway and Bcl-2 Family Proteins

Mechanistic studies on compound 6o have revealed its ability to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][3][4][5][6] This is achieved, in part, by interfering with the p53-MDM2 feedback loop and modulating the expression of Bcl-2 family proteins.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. Many tumors overexpress MDM2 to inactivate p53. Small molecules that inhibit the p53-MDM2 interaction can stabilize p53, leading to the activation of p53 target genes that induce cell cycle arrest and apoptosis.

Furthermore, compound 6o has been shown to affect the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway.

G Proposed Mechanism of Action for Compound 6o cluster_0 1H-indazole-3-amine Derivative (6o) cluster_1 Cellular Processes Compound 6o Compound 6o p53-MDM2 Interaction p53-MDM2 Interaction Compound 6o->p53-MDM2 Interaction Inhibits Bcl-2 Family Bcl-2 Family Compound 6o->Bcl-2 Family Modulates p53 Stabilization p53 Stabilization p53-MDM2 Interaction->p53 Stabilization Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Bcl-2 Family->Bax/Bcl-2 Ratio Increase Apoptosis Apoptosis p53 Stabilization->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Stabilization->Cell Cycle Arrest Bax/Bcl-2 Ratio Increase->Apoptosis

Proposed apoptotic pathway of a 1H-indazole-3-amine derivative.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Certain 1H-indazole-3-amine derivatives, such as compound 27a , are designed to target receptor tyrosine kinases like FGFR. The FGFR signaling pathway is often dysregulated in various cancers, leading to increased cell proliferation, survival, and angiogenesis.[9][10][11]

FGFR inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the FGFR signaling cascade can effectively halt the growth of tumors that are dependent on this pathway.

FGFR Signaling Pathway and Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis 1H-indazole-3-amine Derivative (e.g., 27a) 1H-indazole-3-amine Derivative (e.g., 27a) 1H-indazole-3-amine Derivative (e.g., 27a)->FGFR Inhibits (ATP-competitive)

Inhibition of the FGFR signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1H-indazole-3-amine derivatives or 5-FU for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by PI Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds for 24-48 hours and then harvested.

  • Fixation: The cells are washed with PBS and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, Bcl-2, Bax, and β-actin as a loading control).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Evaluating Anti-Cancer Activity Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

A generalized experimental workflow.

Conclusion

Novel 1H-indazole-3-amine derivatives, exemplified by compounds like 6o and 27a , represent a promising avenue in the development of new anti-cancer agents. Their potent cytotoxic effects against various cancer cell lines, coupled with favorable selectivity profiles and well-defined mechanisms of action targeting key cancer-driving pathways, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles, paving the way for their potential integration into future cancer treatment regimens.

References

Unlocking the Therapeutic Promise of 5-Bromo-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide spectrum of biological activities. The introduction of a bromine atom at the 5-position of the 1H-indazole ring has been a focal point of recent research, leading to the development of potent therapeutic candidates, particularly in oncology and anti-inflammatory applications. This guide provides an objective comparison of the performance of various 5-bromo-1H-indazole derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Anticancer Potential: A Comparative Analysis

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors and inducers of apoptosis. The following table summarizes the in vitro cytotoxic activity of representative derivatives against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

Compound IDDerivative TypeK562 (Leukemia)A549 (Lung)PC-3 (Prostate)Hep-G2 (Hepatoma)Reference
Compound 6o Piperazine-indazole hybrid5.15 ± 0.55---[1]
Compound 5a Mercapto-indazole hybrid9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31[1]
5-Fluorouracil (5-Fu) Positive Control----[1]
Compound 2f Styryl-indazole----[2][3]

Note: IC₅₀ values represent the concentration required for 50% inhibition of cell growth. Dashes indicate data not available in the cited source. The activity of Compound 2f was reported as potent (IC₅₀ = 0.23–1.15 μM) against several cancer cell lines, though a detailed breakdown for the specific cell lines in this table was not provided in the snippet.[2][3]

Anti-Inflammatory Potential: A Look at Indazole Analogs

While specific comparative data on a series of this compound derivatives in anti-inflammatory assays is less prevalent in the readily available literature, studies on broader indazole derivatives demonstrate their potential. These compounds often exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

Table 2: Comparative Anti-Inflammatory Activity of Indazole Derivatives

CompoundAssayIC₅₀ (µM)Positive ControlIC₅₀ (µM)Reference
Indazole COX-2 Inhibition23.42Celecoxib5.10[4]
5-Aminoindazole COX-2 Inhibition12.32Celecoxib5.10[4]
6-Nitroindazole COX-2 Inhibition19.22Celecoxib5.10[4]
Indazole TNF-α Inhibition220.11Dexamethasone31.67[4]
5-Aminoindazole TNF-α Inhibition230.19Dexamethasone31.67[4]
Indazole IL-1β Inhibition120.59Dexamethasone102.23[4]
6-Nitroindazole IL-1β Inhibition100.75Dexamethasone102.23[4]

Mechanism of Action: Signaling Pathways

The anticancer activity of many this compound derivatives is linked to their ability to modulate critical signaling pathways involved in cell survival and apoptosis. Two key pathways identified are the p53/MDM2 and the Bcl-2 family-mediated apoptotic pathways.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 inhibits (ubiquitination) Indazole This compound Derivatives Indazole->MDM2 inhibits Bcl2_pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Indazole This compound Derivatives Indazole->Bcl2 inhibits CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis synthesis_workflow Start 5-bromo-2-fluorobenzonitrile Step1 Reflux with hydrazine hydrate Start->Step1 Product1 5-bromo-1H-indazol-3-amine Step1->Product1 Step2 Suzuki Coupling with substituted boronic acid esters Product1->Step2 Product2 Coupled Product Step2->Product2 Step3 Acylation with chloroacetic anhydride Product2->Step3 Product3 Acylated Intermediate Step3->Product3 Step4 Coupling with thiophenols or piperazines Product3->Step4 FinalProduct Target this compound Derivatives Step4->FinalProduct

References

Cross-Reactivity Profile of 5-Bromo-1H-Indazole Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The strategic placement of the bromine atom provides a handle for synthetic modification, leading to derivatives with diverse pharmacological profiles. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of compounds based on the this compound core: synthetic cannabinoid receptor agonists and protein kinase inhibitors.

Comparative Cross-Reactivity Data

The cross-reactivity profile of this compound derivatives is highly dependent on the substitutions at other positions of the indazole ring. Below is a summary of the quantitative data for representative compounds from two major classes.

Synthetic Cannabinoid Receptor Agonists

Derivatives of this compound, such as ADB-5'Br-BUTINACA, have emerged as potent synthetic cannabinoids. These compounds typically feature a carboxamide linkage at the 3-position and an alkyl chain on the indazole nitrogen. Their primary targets are the cannabinoid receptors CB1 and CB2.

Table 1: In Vitro Activity of ADB-5'Br-BUTINACA at Human Cannabinoid Receptors

CompoundTargetBinding Affinity (Kᵢ) [nM]
ADB-5'Br-BUTINACAHuman CB1 Receptor0.8
ADB-5'Br-BUTINACAHuman CB2 Receptor1.2
Data sourced from BenchChem Application Notes.[1]
Protein Kinase Inhibitors

The 1H-indazole core is a well-established scaffold for the development of protein kinase inhibitors due to its ability to mimic the purine core of ATP.[2][3] While many published examples utilize a 6-bromo-1H-indazole core, the data provides a strong representative profile for the potential of bromo-indazole derivatives as kinase inhibitors. These compounds often target kinases involved in cell proliferation and angiogenesis.

Table 2: Kinase Inhibition Profile of a Representative Indazole-Based PLK4 Inhibitor (Compound C05)

Kinase TargetC05 (% Inhibition at 0.5 µM)
PLK487.45%
PLK115.32%
PLK221.89%
PLK312.56%
CDK2/cyclin A25.78%
CDK4/cyclin D310.23%
Aurora A31.45%
Aurora B28.91%
CHK118.67%
Data for Compound C05, a potent indazole-based PLK4 inhibitor, demonstrates selectivity for PLK4 over other related kinases.[4]

Table 3: Inhibitory Activity of a 6-Bromo-1-methyl-1H-indazol-4-amine Derivative

Kinase TargetIC₅₀ (nM)
PLK48.5
AKT11,250
CDK2>10,000
PIM1750
VEGFR22,100
This data for a 6-bromo-1-methyl-1H-indazol-4-amine derivative showcases potent and selective inhibition of PLK4.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following are methodologies for the key assays cited in this guide.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a general method to determine the binding affinity (Kᵢ) of a test compound for the CB1 or CB2 receptor.[1]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound (e.g., ADB-5'Br-BUTINACA).

  • Non-specific binding control (e.g., WIN 55,212-2).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ value of the test compound using competitive binding analysis software.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4]

Materials:

  • Purified kinase enzyme (e.g., PLK4).

  • Kinase-specific substrate.

  • ATP.

  • Test compounds (derivatives of this compound).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay plates (e.g., 96-well or 384-well).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi Gαi CB1R->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP ATP PKA PKA CREB CREB Gene Gene Transcription Agonist This compound Derivative Agonist->CB1R

Caption: Agonist binding to the CB1 receptor leads to inhibition of adenylate cyclase.

Kinase Inhibition Assay Workflow

cluster_workflow Biochemical Kinase Assay Workflow A Reaction Setup: Kinase + Substrate + ATP + Test Compound B Incubation A->B C Signal Detection (e.g., Luminescence) B->C D Data Analysis: Calculate % Inhibition C->D E IC50 Determination: Dose-Response Curve D->E

References

Safety Operating Guide

Navigating the Safe Disposal of 5-bromo-1H-indazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is critical for regulatory compliance and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2][3]

Key Hazards:

  • Harmful if swallowed.[3]

  • Causes serious eye irritation.[3][4]

  • Causes skin irritation.[3][4]

  • May cause respiratory irritation.[1][3][4]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe, compliant, and cost-effective disposal. As a brominated organic compound, this compound is classified as a halogenated organic waste and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2][5][6]

Core Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[5][7] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[6][7]

  • Avoid Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong reducing agents, acids, or bases.[4][8]

  • Container Compatibility: Use only chemically compatible and leak-proof containers for waste collection.[7][8] High-density polyethylene (HDPE) containers are often recommended for halogenated organic waste.[2] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[7][8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the accumulation and disposal of pure this compound and materials contaminated with it. On-site neutralization or treatment of this chemical is not recommended; disposal should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][10]

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated and pre-labeled "Halogenated Organic Waste" container.

    • Perform this transfer within a chemical fume hood to control dust.[2]

    • Ensure the container is properly sealed and stored in a designated Satellite Accumulation Area (SAA).[8][11]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper, absorbent pads):

    • Solid contaminated materials should be placed in a sealed, heavy-duty plastic bag and then deposited into the solid "Halogenated Organic Waste" container.[2]

    • Contaminated glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[2] After the initial solvent rinse, the glassware can be washed according to standard laboratory procedures.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[12]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[7][12]

    • Carefully sweep or scoop the absorbed material and any contaminated debris into a sealed, leak-proof container.[3][7]

    • Label the container as hazardous waste, identifying the contents as "Spill Debris" containing this compound.[7]

    • Clean the spill area thoroughly.[12]

  • Waste Storage and Pickup:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][13]

    • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.[6][12]

    • Ensure the waste container is stored in secondary containment to catch any potential leaks.[7][13]

    • Once the container is full or you are no longer generating this waste stream, request a pickup from your institution's EHS department.[10][11]

Crucially, do not dispose of this compound or its containers in the regular trash or down the drain. [2][4][9] Such actions are a violation of regulatory standards and can lead to significant environmental contamination.[2]

Quantitative Safety Data

While specific quantitative disposal parameters are not detailed in the available literature, the following table summarizes key safety and hazard information for this compound.

PropertyValueSource
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[3][4]
Signal Word Warning / Danger[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[1][3][4]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[3]
Storage Class 11 - Combustible Solids
Wasserschutzklasse (WGK) WGK 3 (severely hazardous to water)

Experimental Protocols

Disposal Workflow

The following diagram illustrates the standard workflow for the safe accumulation and disposal of this compound waste from a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation Point (in Fume Hood) cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Identify this compound as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in Labeled, Compatible Waste Container segregate->container Yes storage Store in Secondary Containment in designated SAA container->storage pickup Request Pickup from EHS storage->pickup end Disposal by Licensed Facility (e.g., Incineration) pickup->end spill Spill Occurs cleanup Contain & Absorb Spill; Collect Debris in Sealed Container spill->cleanup cleanup->container

Workflow for safe accumulation and disposal of this compound waste.

References

Essential Safety and Operational Guide for 5-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-bromo-1H-indazole, ensuring a secure laboratory environment and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation.[1][2] The signal word for this chemical is "Danger".[3] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate risks.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTight-sealing, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Regularly inspect for and replace any damaged gloves.To prevent skin contact and subsequent irritation.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95, is required if dust formation is likely or when working in poorly ventilated areas.[2][3][5]To prevent respiratory tract irritation from inhalation of the solid compound.
Body Protection Protective ClothingA lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[1][4]To protect the skin from accidental contamination.
Foot Protection Closed-toe shoesChemical-resistant, closed-toe footwear.To protect against spills and falling objects.

Operational and Handling Protocol

All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

Preparation and Handling:

  • Area Preparation: Before beginning work, ensure that an eyewash station and a safety shower are readily accessible.[4]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

  • Weighing and Transfer: As this compound is a powder, handle it carefully to avoid generating dust.[2][4] Use appropriate tools, such as a spatula, for transfers.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6]

  • Keep away from strong oxidizing and reducing agents.[2]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, including respiratory protection, carefully sweep or vacuum the solid material.[4] Avoid actions that generate dust.

  • Collection: Place the spilled material into a sealed, labeled container for disposal.[4][6]

  • Decontamination: Clean the spill area with a suitable solvent.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Due to its bromine content, this compound is classified as a halogenated organic compound.

  • All waste, including unused product and contaminated materials, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[7]

  • Do Not mix halogenated waste with non-halogenated waste streams.[7]

Step-by-Step Disposal Protocol:

  • Pure/Unused Chemical: Carefully transfer the solid this compound into a designated "Halogenated Organic Solid Waste" container.[7] Ensure the container is properly sealed and labeled.

  • Contaminated Materials: Place all solid materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) in a sealed bag and then into the "Halogenated Organic Solid Waste" container.[7]

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a designated "Halogenated Organic Liquid Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[7]

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal facility.[2][7] The preferred method for halogenated organic compounds is incineration in a chemical waste incinerator.[7]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][8]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4][8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Fume Hood, Eyewash, Shower) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer (Avoid Dust) don_ppe->weigh_transfer post_handling 4. Post-Handling Cleanup (Wash Hands, Decontaminate) weigh_transfer->post_handling spill Spill weigh_transfer->spill exposure Exposure weigh_transfer->exposure segregate 5. Segregate Waste (Halogenated Organic) post_handling->segregate dispose_solid 6. Dispose of Solid Waste segregate->dispose_solid dispose_liquid 7. Dispose of Liquid Waste segregate->dispose_liquid spill_response Spill Response Protocol spill->spill_response first_aid First Aid Measures exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。